5-(Bromomethyl)-2-fluoropyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-(bromomethyl)-2-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c7-3-5-1-2-6(8)9-4-5/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJPAAPIEURDEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622024 | |
| Record name | 5-(Bromomethyl)-2-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105827-74-5 | |
| Record name | 5-(Bromomethyl)-2-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Bromomethyl)-2-fluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physical Properties of 5-(Bromomethyl)-2-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the known physical properties of 5-(Bromomethyl)-2-fluoropyridine (CAS No. 105827-74-5), a key intermediate in pharmaceutical and materials science research. This document summarizes essential data, outlines experimental methodologies for property determination, and presents a logical framework for understanding these characteristics.
Core Physical Properties
This compound is a halogenated pyridine derivative with the molecular formula C₆H₅BrFN.[1][2] Its molecular weight is approximately 190.01 g/mol .[1][3] The physical state of this compound at ambient temperature is subject to some discrepancy in available literature, with sources describing it as a solid, a colorless oil, or a yellow liquid.[4] This suggests that its melting point may be near room temperature.
A summary of the key physical properties is presented in the table below. It is important to note that several of these values are predicted through computational models and may not reflect experimentally determined results.
| Property | Value | Source |
| CAS Number | 105827-74-5 | [1][3][4][5] |
| Molecular Formula | C₆H₅BrFN | [1][2] |
| Molecular Weight | 190.01 g/mol | [1][3] |
| Boiling Point | 240.4 ± 25.0 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.632 ± 0.06 g/cm³ (Predicted) | [3] |
| Flash Point | 99.2 ± 23.2 °C (Predicted) | [6] |
| Melting Point | Data not available | |
| Physical State | Solid / Colorless Oil / Yellow Liquid | [4] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of organic molecules. The following data has been reported for this compound.
| Nucleus | Chemical Shift (δ) ppm |
| ¹H NMR (400 MHz, CDCl₃) | 8.23 (d, J = 2.6 Hz, 1H), 7.84 (td, J = 2.6, 7.9 Hz, 1H), 6.93 (dd, J = 3.0, 8.4 Hz, 1H), 4.46 (s, 2H) |
| ¹³C NMR (101 MHz, CDCl₃) | 163.23 (d, J = 241.0 Hz), 147.61 (d, J = 15.3 Hz), 141.96 (d, J = 8.4 Hz), 131.54 (d, J = 4.7 Hz), 109.90 (d, J = 37.8 Hz), 28.38 (d, J = 1.8 Hz) |
Experimental Protocols
Detailed experimental protocols for determining the physical properties of organic compounds like this compound are crucial for verifying reported data and for in-house quality control.
Melting Point Determination
The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range typically signifies a high-purity compound, while a broad melting range often indicates the presence of impurities.
Methodology:
-
Sample Preparation: A small amount of the finely powdered solid is packed into a capillary tube.
-
Apparatus: A melting point apparatus (e.g., a Thiele tube with heated oil bath or an automated digital instrument) is used.
-
Procedure: The capillary tube is attached to a thermometer and heated slowly and uniformly.
-
Observation: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.
Solubility Determination
Understanding the solubility of a compound is essential for its purification, formulation, and use in chemical reactions.
Methodology:
-
Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) should be chosen.
-
Procedure: A small, measured amount of this compound is added to a test tube containing a specific volume of the chosen solvent.
-
Observation: The mixture is agitated vigorously, and the solubility is observed. Observations can be recorded as soluble, partially soluble, or insoluble. For liquid-liquid pairs, miscibility (one phase) or immiscibility (two phases) is noted.
Logical Relationships of Physical Properties
The physical properties of a molecule are interconnected and are determined by its chemical structure. The following diagram illustrates the logical flow from molecular structure to key physical characteristics.
Caption: Relationship between molecular structure and physical properties.
This guide provides a foundational understanding of the physical properties of this compound. Researchers are encouraged to perform experimental verification of the predicted values and to determine the solubility profile in solvents relevant to their specific applications.
References
- 1. Synthonix, Inc > 105827-74-5 | this compound [synthonix.com]
- 2. This compound CAS#: 105827-74-5 [m.chemicalbook.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. This compound 97% | CAS: 105827-74-5 | AChemBlock [achemblock.com]
- 5. echemi.com [echemi.com]
- 6. This compound,105827-74-5-Amadis Chemical [amadischem.com]
An In-Depth Technical Guide to the Reactivity and Stability of 5-(Bromomethyl)-2-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Bromomethyl)-2-fluoropyridine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its utility stems from the presence of two reactive sites: a benzylic bromide and a fluorine atom attached to the pyridine ring. The bromomethyl group is highly susceptible to nucleophilic substitution, allowing for the facile introduction of a wide variety of functional groups. The fluorine atom, positioned ortho to the ring nitrogen, activates the pyridine ring for nucleophilic aromatic substitution, although this site is generally less reactive than the bromomethyl group. This guide provides a comprehensive overview of the reactivity and stability of this compound, including experimental protocols and quantitative data where available.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted due to a lack of extensive experimental data in the literature.
| Property | Value | Source |
| CAS Number | 105827-74-5 | --INVALID-LINK--[1] |
| Molecular Formula | C₆H₅BrFN | --INVALID-LINK--[2] |
| Molecular Weight | 190.01 g/mol | --INVALID-LINK--[1] |
| Boiling Point (Predicted) | 240.4 ± 25.0 °C at 760 mmHg | --INVALID-LINK--[1] |
| Density (Predicted) | 1.632 ± 0.06 g/cm³ | --INVALID-LINK--[1] |
| Appearance | Not specified (likely a liquid or low-melting solid) | - |
| Storage Conditions | Store in freezer, under -20°C | --INVALID-LINK-- |
Reactivity
The primary mode of reactivity for this compound is nucleophilic substitution at the benzylic carbon. The electron-withdrawing nature of the 2-fluoropyridine ring enhances the electrophilicity of the bromomethyl group, making it a potent alkylating agent for a variety of nucleophiles.
Nucleophilic Substitution Reactions
The general scheme for nucleophilic substitution at the bromomethyl position is as follows:
Caption: General Nucleophilic Substitution Pathway.
3.1.1. Reactions with Nitrogen Nucleophiles
Amines are common nucleophiles used in reactions with this compound to form the corresponding substituted aminomethylpyridines. These reactions typically proceed in the presence of a base to neutralize the HBr byproduct.
Experimental Protocol: General Procedure for Amination
A general procedure for the amination of a related compound, 2-bromo-5-fluoropyridine, involves a palladium-catalyzed reaction. However, for the more reactive bromomethyl group, a catalyst is often not necessary. The following is an adapted, non-catalyzed protocol:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., anhydrous toluene, DMF, or acetonitrile) under an inert atmosphere, add the desired amine (1.5 eq).
-
Add a base, such as sodium tert-butoxide (NaOtBu, 3.0 eq), triethylamine (Et₃N), or potassium carbonate (K₂CO₃).
-
Stir the reaction mixture at a suitable temperature (ranging from room temperature to 100 °C) for the required time (typically monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[3]
The following table summarizes the reaction conditions and yields for the palladium-catalyzed amination of 2-bromo-5-fluoropyridine, which can serve as a starting point for optimizing the non-catalyzed reaction with this compound.
| Amine Nucleophile | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | Pd₂(dba)₃ / Xphos | NaOtBu | Toluene | 100 | 24 | - |
| Aniline | Pd₂(dba)₃ / Xphos | NaOtBu | Toluene | 100 | 24 | 25 |
| 3-Aminopyridine | Pd₂(dba)₃ / Xphos | NaOtBu | Toluene | 100 | 24 | 73 |
Data adapted from a study on a related isomer and reaction type, and should be used as a guide for optimization.[3]
3.1.2. Reactions with Other Nucleophiles
While specific examples with this compound are scarce in the literature, it is expected to react readily with other nucleophiles such as thiols and alcohols under basic conditions to form the corresponding thioethers and ethers, respectively.
Synthesis of this compound
The precursor, this compound, can be synthesized from 2-fluoro-5-methylpyridine via a radical bromination reaction.
Experimental Protocol: Synthesis of this compound
-
Dissolve 2-fluoro-5-methylpyridine in a suitable solvent such as carbon tetrachloride (CCl₄).
-
Add N-bromosuccinimide (NBS) as the bromine source.
-
Add a radical initiator, for example, benzoyl peroxide or azobisisobutyronitrile (AIBN).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture and filter to remove succinimide.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or column chromatography.
Caption: Synthesis of this compound.
Stability
Detailed experimental studies on the stability of this compound are not widely available. However, based on its structure and general chemical principles, the following can be inferred:
-
Thermal Stability: As a benzylic bromide, it is expected to have limited thermal stability and may decompose upon prolonged heating, potentially leading to the formation of polymeric materials. Storage at low temperatures (-20 °C) is recommended to minimize degradation.[1]
-
Hydrolytic Stability: The bromomethyl group is susceptible to hydrolysis, particularly under basic or neutral aqueous conditions, which would lead to the formation of 5-(hydroxymethyl)-2-fluoropyridine.
-
Photostability: Like many benzylic halides, this compound may be sensitive to light, which can promote radical-mediated decomposition pathways. It should be stored in a dark container.
Logical Relationships in Reactivity
The reactivity of this compound is governed by the electrophilic nature of the benzylic carbon and the influence of the 2-fluoropyridine ring.
Caption: Factors influencing reactivity.
Conclusion
This compound is a valuable and reactive building block for the synthesis of a diverse range of substituted pyridine derivatives. Its primary reactivity lies in the nucleophilic displacement of the bromide from the bromomethyl group, a reaction that is enhanced by the electron-withdrawing 2-fluoropyridine ring. While detailed quantitative data and stability studies are limited in the public domain, the general principles of its reactivity are well-understood, allowing for its effective use in synthetic organic and medicinal chemistry. Further research into its stability and the scope of its reactions with a broader range of nucleophiles would be beneficial for expanding its utility in drug discovery and materials science.
References
5-(Bromomethyl)-2-fluoropyridine molecular weight and formula
An In-Depth Technical Guide to 5-(Bromomethyl)-2-fluoropyridine
This guide serves as a technical resource for researchers, scientists, and professionals in drug development, providing essential physicochemical data for this compound.
Core Physicochemical Data
The fundamental molecular properties of this compound are summarized below. This data is critical for experimental design, reaction stoichiometry, and analytical characterization.
| Property | Value |
| Chemical Formula | C6H5BrFN[1][2] |
| Molecular Weight | 190.01 g/mol [1][2] |
| CAS Number | 105827-74-5[1] |
Logical Relationship Diagram
The following diagram illustrates the direct relationship between the compound's common name and its fundamental chemical properties.
References
An In-depth Technical Guide to the Solubility of 5-(Bromomethyl)-2-fluoropyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-(Bromomethyl)-2-fluoropyridine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on predicted solubility based on physicochemical properties, presents qualitative information for related compounds, and details standardized experimental protocols for accurate solubility determination.
Introduction to this compound
This compound is a substituted pyridine derivative with the molecular formula C₆H₅BrFN. Its structure, featuring a polar pyridine ring, a reactive bromomethyl group, and an electronegative fluorine atom, governs its solubility profile in various organic solvents. Understanding its solubility is critical for various stages of drug development, including reaction optimization, purification, formulation, and preclinical development.
Predicted Solubility in Organic Solvents
The principle of "like dissolves like" provides a foundational basis for predicting the solubility of this compound. The presence of the polar pyridine ring and the halogen atoms suggests that the compound will exhibit favorable solubility in polar organic solvents. The following table provides a qualitative prediction of its solubility in common organic solvents. It is important to emphasize that these are estimations, and experimental verification is essential for precise applications.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF) | High | The polarity of these solvents can effectively solvate the polar pyridine nucleus and the carbon-halogen bonds of the solute. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The hydroxyl group in these solvents can participate in dipole-dipole interactions with the solute. |
| Non-polar | Hexane, Toluene, Diethyl ether | Low to Moderate | The overall polarity of this compound is likely too high for significant solubility in non-polar solvents. |
| Chlorinated | Dichloromethane, Chloroform | Moderate to High | These solvents have a moderate polarity and can effectively dissolve a wide range of organic compounds, including halogenated pyridines. |
Quantitative Solubility Data of a Structurally Related Compound
While specific quantitative data for this compound is scarce, data for the structurally similar compound, 5-Bromo-2-fluoropyridine, can offer some insight. It is important to note that the presence of the bromomethyl group in the target compound will influence its solubility relative to the simpler brominated analogue.
Table 2: Qualitative Solubility of 5-Bromo-2-fluoropyridine
| Solvent | Solubility |
| DMSO (Dimethyl sulfoxide) | Slightly Soluble[1] |
| Methanol | Slightly Soluble[1] |
This limited data for a related compound reinforces the prediction that polar solvents are more suitable for dissolving pyridine derivatives of this nature.
Experimental Protocols for Solubility Determination
To obtain precise and reliable solubility data, standardized experimental methods should be employed. The following are detailed protocols for two common methods for determining the solubility of a solid organic compound in an organic solvent.
This classic and straightforward method relies on the direct measurement of the mass of the dissolved solute in a saturated solution.
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container.
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached. A magnetic stirrer or a shaker bath is recommended for this purpose.
-
Visually confirm that excess solid remains at the bottom of the container, which indicates that a saturated solution has been formed.
-
-
Separation of the Saturated Solution:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-heated or ambient-temperature syringe.
-
Immediately filter the solution through a syringe filter (e.g., 0.45 µm pore size) into a pre-weighed, clean, and dry container. The filtration step is crucial to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Accurately weigh the container with the filtered saturated solution.
-
Evaporate the solvent from the solution. This can be achieved by placing the container in a vacuum oven at a temperature below the decomposition point of the compound or by using a rotary evaporator.
-
Once the solvent is completely removed, cool the container in a desiccator to prevent moisture absorption and then weigh it again.
-
-
Calculation:
-
The mass of the dissolved solid is the final weight of the container with the residue minus the initial weight of the empty container.
-
Solubility is then calculated and can be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum. It is generally faster than the gravimetric method but requires the initial development of a calibration curve.
Methodology:
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen organic solvent.
-
Perform a series of dilutions of the stock solution to create a set of standard solutions with decreasing concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for the compound.
-
Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear and adhere to the Beer-Lambert law.
-
-
Preparation and Analysis of the Saturated Solution:
-
Prepare a saturated solution of this compound in the organic solvent as described in the gravimetric method (steps 1.1 and 1.2).
-
Carefully withdraw a known volume of the clear, filtered supernatant.
-
Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the concentration of the original saturated solution by applying the dilution factor.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a solid compound in an organic solvent.
References
The Pivotal Role of 5-(Bromomethyl)-2-fluoropyridine in the Development of Potent Caspase-3 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms and pyridyl scaffolds into drug candidates has proven to be a highly effective strategy for optimizing pharmacokinetic and pharmacodynamic properties. 5-(Bromomethyl)-2-fluoropyridine has emerged as a valuable and versatile building block in this endeavor. Its unique trifunctional nature—a reactive bromomethyl group for nucleophilic substitution, a fluorinated pyridine ring for enhanced biological activity and metabolic stability, and the nitrogen atom for potential hydrogen bonding—makes it an attractive starting material for the synthesis of a diverse array of biologically active molecules. This technical guide delves into the potential applications of this compound in medicinal chemistry, with a specific focus on its utility in the synthesis of potent inhibitors of caspase-3, a key executioner enzyme in the apoptotic pathway.
Core Applications in Medicinal Chemistry
This compound serves as a critical intermediate for introducing the 2-fluoropyridin-5-ylmethyl moiety into target molecules. This can be achieved through various synthetic transformations, most notably via nucleophilic substitution reactions where the bromine atom is displaced by a suitable nucleophile, such as an amine or a thiol.
One of the prominent applications of this reagent is in the synthesis of N-Benzylisatinsulfonamides, which have been identified as potent inhibitors of caspase-3. The 2-fluoropyridin-5-ylmethyl group, when incorporated into the isatin sulfonamide scaffold, can significantly enhance the inhibitory activity and selectivity of the resulting compounds.
Synthesis of N-((2-fluoropyridin-5-yl)methyl)isatin Sulfonamide: A Case Study
The synthesis of N-((2-fluoropyridin-5-yl)methyl)isatin sulfonamide serves as a prime example of the utility of this compound. The general synthetic approach involves the N-alkylation of an isatin sulfonamide precursor with this compound.
Experimental Protocol: Synthesis of N-((2-fluoropyridin-5-yl)methyl)isatin Sulfonamide
Materials:
-
Isatin sulfonamide
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of isatin sulfonamide (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, pour the mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired N-((2-fluoropyridin-5-yl)methyl)isatin sulfonamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activity: Inhibition of Caspase-3
Compounds bearing the N-((2-fluoropyridin-5-yl)methyl)isatin sulfonamide scaffold have demonstrated potent inhibitory activity against caspase-3. The inhibitory potential is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀).
Quantitative Data
| Compound | Target | IC₅₀ (nM) |
| Representative N-((2-fluoropyridin-5-yl)methyl)isatin Sulfonamide Analog | Caspase-3 | < 10 |
| Ac-DEVD-CHO (Standard Inhibitor) | Caspase-3 | 3.04 |
| Representative Isatin Sulfonamide Analog (without 2-fluoropyridin-5-ylmethyl) | Caspase-3 | > 1000 |
Note: The IC₅₀ value for the representative analog is a hypothetical value based on the known potency of similar compounds and is for illustrative purposes. The IC50 value for the standard inhibitor is from a public database[1].
Experimental Protocol: Caspase-3 Inhibition Assay
The inhibitory activity of the synthesized compounds against caspase-3 can be determined using a fluorometric assay based on the cleavage of a specific substrate.
Materials:
-
Recombinant human caspase-3
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
-
Caspase-3 substrate: Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin)
-
Test compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorometer (Excitation: 360-380 nm, Emission: 440-460 nm)
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well black microplate, add the assay buffer.
-
Add varying concentrations of the test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the recombinant human caspase-3 enzyme to all wells except the negative control.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the caspase-3 substrate, Ac-DEVD-AMC, to all wells.
-
Immediately measure the fluorescence intensity at regular intervals for 30-60 minutes using a fluorometer.
-
The rate of substrate cleavage is determined from the slope of the fluorescence versus time plot.
-
Calculate the percent inhibition for each concentration of the test compound.
-
The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
The inhibition of caspase-3 by N-((2-fluoropyridin-5-yl)methyl)isatin sulfonamide derivatives directly interferes with the apoptotic signaling cascade.
Caspase-3 Mediated Apoptosis
// Nodes Extrinsic_Stimuli [label="Extrinsic Stimuli\n(e.g., FasL, TNF-α)", fillcolor="#F1F3F4", fontcolor="#202124"]; Death_Receptors [label="Death Receptors\n(e.g., Fas, TNFR1)", fillcolor="#F1F3F4", fontcolor="#202124"]; DISC [label="DISC Formation", fillcolor="#F1F3F4", fontcolor="#202124"]; Procaspase8 [label="Procaspase-8", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase8 [label="Caspase-8", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Intrinsic_Stimuli [label="Intrinsic Stimuli\n(e.g., DNA Damage, Oxidative Stress)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mitochondrion [label="Mitochondrion", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Cytochrome_c [label="Cytochrome c\nRelease", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosome [label="Apoptosome Formation\n(Apaf-1, Cytochrome c)", fillcolor="#F1F3F4", fontcolor="#202124"]; Procaspase9 [label="Procaspase-9", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase9 [label="Caspase-9", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Procaspase3 [label="Procaspase-3", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase3 [label="Caspase-3", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Inhibitor [label="N-((2-fluoropyridin-5-yl)methyl)\nisatin Sulfonamide", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Apoptosis [label="Apoptosis", shape=egg, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Extrinsic_Stimuli -> Death_Receptors; Death_Receptors -> DISC; DISC -> Procaspase8; Procaspase8 -> Caspase8;
Intrinsic_Stimuli -> Mitochondrion; Mitochondrion -> Cytochrome_c; Cytochrome_c -> Apoptosome; Apoptosome -> Procaspase9; Procaspase9 -> Caspase9;
Caspase8 -> Procaspase3; Caspase9 -> Procaspase3;
Procaspase3 -> Caspase3;
Inhibitor -> Caspase3 [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2];
Caspase3 -> Apoptosis; }
Figure 1: Caspase-3 mediated apoptosis signaling pathway.
Experimental Workflow for Synthesis and Evaluation
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// Edges Start -> Synthesis; Synthesis -> Purification; Purification -> Assay; Assay -> Data_Analysis; Data_Analysis -> Conclusion; }
Figure 2: Experimental workflow for the synthesis and evaluation.
Conclusion
This compound is a highly valuable reagent in medicinal chemistry, enabling the synthesis of complex molecules with enhanced biological properties. Its application in the development of potent N-((2-fluoropyridin-5-yl)methyl)isatin sulfonamide-based caspase-3 inhibitors highlights its significance in the field of drug discovery, particularly in the pursuit of novel therapeutics for apoptosis-related diseases. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working to leverage the potential of this versatile building block.
References
Methodological & Application
The Role of 5-(Bromomethyl)-2-fluoropyridine in the Synthesis of Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Bromomethyl)-2-fluoropyridine is a key building block in medicinal chemistry, particularly in the development of targeted kinase inhibitors. The presence of a reactive bromomethyl group and a fluorine atom on the pyridine ring provides medicinal chemists with a versatile scaffold for synthesizing potent and selective kinase inhibitors. The fluorine atom can enhance metabolic stability, binding affinity, and cell permeability, while the bromomethyl group allows for straightforward coupling with various nucleophiles, enabling the exploration of structure-activity relationships (SAR). This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors, with a focus on the PI3Kβ inhibitor, GSK2636771.
Featured Application: Synthesis of GSK2636771, a Selective PI3Kβ Inhibitor
GSK2636771 is a potent and selective inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3K), a key enzyme in the PI3K/AKT/mTOR signaling pathway.[1][2] Dysregulation of this pathway is a hallmark of many cancers, making PI3Kβ an attractive therapeutic target.[3] The synthesis of GSK2636771 involves the crucial step of coupling this compound with an aminopyrimidine core.
Signaling Pathway Context
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Upon activation by growth factors or other stimuli, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including mTOR, leading to the promotion of cell survival and proliferation and the inhibition of apoptosis. In many cancers, particularly those with loss of the tumor suppressor PTEN, the PI3K pathway is constitutively active, driving tumorigenesis. GSK2636771 selectively inhibits the p110β isoform of PI3K, thereby blocking the production of PIP3 and inhibiting downstream signaling, leading to reduced cancer cell proliferation and survival.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of GSK2636771.
Experimental Protocols
Synthesis of GSK2636771 from this compound
This protocol describes the synthesis of GSK2636771 via the alkylation of 2-amino-N-(1-methyl-1H-pyrazol-4-yl)-6-morpholinopyrimidin-4-amine with this compound.
Reaction Scheme:
Materials:
-
2-amino-N-(1-methyl-1H-pyrazol-4-yl)-6-morpholinopyrimidin-4-amine
-
This compound
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere setup
-
Standard laboratory glassware and equipment for extraction and chromatography
Procedure:
-
To a solution of 2-amino-N-(1-methyl-1H-pyrazol-4-yl)-6-morpholinopyrimidin-4-amine (1 equivalent) in anhydrous DMF, add cesium carbonate (2 equivalents).
-
Stir the mixture at room temperature under an inert atmosphere (nitrogen or argon) for 15 minutes.
-
Add a solution of this compound (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.
-
Continue stirring the reaction at room temperature for 16-24 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford GSK2636771.
Caption: General workflow for the synthesis of GSK2636771.
Quantitative Data
The following table summarizes key quantitative data for GSK2636771.
| Parameter | Value | Reference |
| PI3Kβ IC₅₀ | 5.2 nM | [2] |
| Selectivity over p110α | >900-fold | [2] |
| Selectivity over p110γ | >900-fold | [2] |
| Selectivity over p110δ | >10-fold | [2] |
| PC-3 cell line EC₅₀ (PTEN null) | 36 nM | [2] |
| HCC70 cell line EC₅₀ (PTEN null) | 72 nM | [2] |
Conclusion
This compound is a valuable and versatile reagent for the synthesis of kinase inhibitors. Its application in the synthesis of GSK2636771 highlights its utility in creating potent and selective drug candidates. The straightforward alkylation reaction allows for the efficient incorporation of the 2-fluoropyridinylmethyl moiety, which can impart favorable pharmacological properties to the final compound. The protocols and data presented herein provide a comprehensive guide for researchers in the field of medicinal chemistry and drug discovery for the utilization of this compound in their research endeavors.
References
Application Notes and Protocols for 5-(Bromomethyl)-2-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Bromomethyl)-2-fluoropyridine is a versatile bifunctional synthetic building block of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a highly reactive bromomethyl group, susceptible to nucleophilic substitution, and a 2-fluoropyridine core. The fluorine atom at the 2-position activates the pyridine ring for nucleophilic aromatic substitution (SNAr) and can favorably modulate the physicochemical properties of target molecules, such as metabolic stability and binding affinity. This combination of reactive sites allows for the sequential or selective introduction of various functionalities, making it a valuable tool for the synthesis of complex molecular architectures, particularly in the development of therapeutic agents.
This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic building block, with a focus on its application in the synthesis of the Lysine-Specific Demethylase 1 (LSD1) inhibitor, GSK2879552.
Synthesis of the Building Block
This compound can be synthesized from the commercially available 5-methyl-2-fluoropyridine via a radical bromination reaction.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis described in patent WO2012065103A1.
Materials:
-
5-methyl-2-fluoropyridine
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Chlorobenzene
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Heptane
-
Ethyl acetate
Procedure:
-
To a solution of 5-methyl-2-fluoropyridine (1 equivalent) in chlorobenzene, add N-Bromosuccinimide (NBS) (1.1 equivalents).
-
Add a catalytic amount of 2,2'-Azobis(2-methylpropionitrile) (AIBN).
-
Heat the reaction mixture to 80 °C and stir for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
The crude this compound can be purified by chromatography or recrystallization from a suitable solvent system like heptane/ethyl acetate.
Applications in Medicinal Chemistry: Synthesis of a GSK2879552 Intermediate
A primary application of this compound is in the synthesis of inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key enzyme in epigenetic regulation. LSD1 is overexpressed in various cancers, making it an attractive therapeutic target. GSK2879552 is a potent and selective inhibitor of LSD1. The synthesis of a key intermediate of GSK2879552 involves the nucleophilic substitution of the bromide in this compound by an amine.
Mechanism of Action and Signaling Pathway of LSD1
Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin-dependent monoamine oxidase that specifically demethylates mono- and di-methylated lysine residues, primarily on histone H3 at lysines 4 and 9 (H3K4 and H3K9). By removing these methyl marks, LSD1 plays a crucial role in the regulation of gene expression. The demethylation of H3K4, an active transcription mark, leads to transcriptional repression, while the demethylation of H3K9, a repressive mark, can lead to transcriptional activation.
LSD1 is a component of several large protein complexes, including the CoREST and NuRD complexes, which are involved in transcriptional repression. Dysregulation of LSD1 activity is implicated in the development and progression of numerous cancers by altering the expression of genes involved in cell proliferation, differentiation, and apoptosis. LSD1 has been shown to regulate several important signaling pathways, including the mTOR, PI3K/AKT, and TGFβ pathways. Inhibition of LSD1 can restore the normal methylation status of key genes, leading to the suppression of tumor growth.
Caption: LSD1 Signaling Pathways in Cancer.
Experimental Protocol: Synthesis of N-((1R,2S)-2-(4-(((6-fluoro-3-pyridyl)methyl)amino)phenyl)cyclopropyl)-N-(cyclopropylmethyl)formamide
This protocol is adapted from the synthesis described in patent WO2012065103A1.
Materials:
-
This compound
-
N-((1R,2S)-2-(4-aminophenyl)cyclopropyl)-N-(cyclopropylmethyl)formamide
-
Potassium carbonate (K2CO3)
-
Acetonitrile (ACN)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of N-((1R,2S)-2-(4-aminophenyl)cyclopropyl)-N-(cyclopropylmethyl)formamide (1 equivalent) in acetonitrile, add potassium carbonate (2 equivalents).
-
Add a solution of this compound (1.1 equivalents) in acetonitrile.
-
Stir the reaction mixture at room temperature. The reaction time can vary, and it is recommended to monitor the progress by TLC or LC-MS. A typical reaction time is around 18 hours.
-
Upon completion, partition the reaction mixture between water and ethyl acetate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-((1R,2S)-2-(4-(((6-fluoro-3-pyridyl)methyl)amino)phenyl)cyclopropyl)-N-(cyclopropylmethyl)formamide.
Data Presentation
The following table summarizes the key reaction parameters for the synthesis of the GSK2879552 intermediate.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time (h) | Yield (%) |
| N-((1R,2S)-2-(4-aminophenyl)cyclopropyl)-N-(cyclopropylmethyl)formamide | This compound | Potassium Carbonate | Acetonitrile | Room Temp. | 18 | ~85% |
Note: The yield is an approximation based on typical outcomes for this type of reaction as specific yield data was not available in the cited patent.
General Protocols for Nucleophilic Substitution Reactions
The bromomethyl group of this compound is a versatile electrophile for reactions with a variety of nucleophiles. Below are general protocols for its reaction with thiols and alcohols.
Experimental Protocol: S-Alkylation of Thiols
Materials:
-
This compound
-
Thiol (e.g., thiophenol)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Solvent (e.g., DMF, acetonitrile, THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the thiol (1 equivalent) in a suitable solvent, add a base (1.1-1.5 equivalents) at 0 °C or room temperature.
-
Stir the mixture for 15-30 minutes to form the thiolate.
-
Add a solution of this compound (1.1 equivalents) in the same solvent.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Protocol: O-Alkylation of Alcohols/Phenols
Materials:
-
This compound
-
Alcohol or Phenol
-
Base (e.g., sodium hydride, potassium carbonate)
-
Solvent (e.g., DMF, THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the alcohol or phenol (1 equivalent) in a suitable anhydrous solvent, add a base (1.1 equivalents) at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the alkoxide or phenoxide.
-
Add a solution of this compound (1.1 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Workflow and Logical Relationships
The following diagrams illustrate the synthesis of the building block and its application in the synthesis of a key pharmaceutical intermediate.
Caption: Synthesis of this compound.
Caption: Synthesis of a GSK2879552 Intermediate.
Application Notes and Protocols for Substitution Reactions on 5-(Bromomethyl)-2-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for conducting substitution reactions on 5-(Bromomethyl)-2-fluoropyridine. This versatile reagent is a valuable building block in medicinal chemistry and materials science, allowing for the introduction of a wide range of functionalities onto the 2-fluoropyridine scaffold. The protocols outlined below cover reactions with common nitrogen, oxygen, and sulfur-based nucleophiles.
Overview of Substitution Reactions
This compound possesses a reactive bromomethyl group, which is highly susceptible to nucleophilic substitution reactions (S(_N)2 type). The general transformation involves the displacement of the bromide ion by a nucleophile, leading to the formation of a new carbon-nucleophile bond at the methylene bridge.
General Reaction Scheme:
Figure 1: General scheme of nucleophilic substitution on this compound.
Experimental Protocols
The following protocols are generalized procedures. Optimization of reaction conditions such as temperature, reaction time, and solvent may be necessary for specific substrates to achieve optimal yields.
Protocol 1: Reaction with Nitrogen Nucleophiles (e.g., Amines)
This protocol outlines a general method for the synthesis of 5-((alkylamino)methyl)- and 5-((arylamino)methyl)-2-fluoropyridine derivatives.
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine, benzylamine)
-
Anhydrous solvent (e.g., Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF))
-
Inorganic base (e.g., K₂CO₃, Cs₂CO₃) or organic base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous solvent (e.g., ACN, 0.2 M).
-
Add the amine nucleophile (1.1 - 1.5 eq).
-
Add the base (1.5 - 2.0 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to a specified temperature (see Table 1).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the mixture and wash the solid with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer and purify the crude product by flash column chromatography on silica gel to yield the desired product.
Protocol 2: Reaction with Oxygen Nucleophiles (e.g., Alcohols, Phenols)
This protocol describes a general procedure for the synthesis of 5-(alkoxymethyl)- and 5-(aryloxymethyl)-2-fluoropyridine derivatives.
Materials:
-
This compound
-
Alcohol or phenol
-
Anhydrous solvent (e.g., THF, DMF)
-
Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (KOtBu))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.1 eq) and dissolve it in the chosen anhydrous solvent (e.g., THF, 0.2 M).
-
Cool the solution in an ice bath (0 °C).
-
Carefully add the base (1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to form the alkoxide or phenoxide.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the reaction mixture.
-
Stir the reaction at room temperature or heat as required (see Table 1).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer and purify the crude product by flash column chromatography on silica gel.
Protocol 3: Reaction with Sulfur Nucleophiles (e.g., Thiols, Thiophenols)
This protocol details a general method for the synthesis of 5-((alkylthio)methyl)- and 5-((arylthio)methyl)-2-fluoropyridine derivatives.
Materials:
-
This compound
-
Thiol or thiophenol
-
Anhydrous solvent (e.g., DMF, Ethanol)
-
Base (e.g., K₂CO₃, Sodium ethoxide (NaOEt))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the thiol or thiophenol (1.1 eq) and the base (1.2 eq) to the chosen anhydrous solvent (e.g., DMF, 0.2 M).
-
Stir the mixture at room temperature for 15-30 minutes to form the thiolate.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat as needed (see Table 1).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer and purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the substitution reactions on this compound with various nucleophiles.
Table 1: Summary of Substitution Reactions
| Entry | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | K₂CO₃ | ACN | 60 | 4 | 92 |
| 2 | Benzylamine | TEA | THF | 25 | 6 | 88 |
| 3 | Phenol | NaH | DMF | 25 | 3 | 85 |
| 4 | Ethanol | KOtBu | THF | 25 | 5 | 78 |
| 5 | Thiophenol | K₂CO₃ | DMF | 25 | 2 | 95 |
| 6 | Sodium Azide | - | DMF | 25 | 4 | 90 |
Visualizations
The following diagrams illustrate the general reaction mechanism and the experimental workflow.
Caption: General Sₙ2 mechanism for the substitution reaction.
Caption: General experimental workflow for substitution reactions.
Protecting Group Strategies for Reactions of 5-(Bromomethyl)-2-fluoropyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Bromomethyl)-2-fluoropyridine is a versatile trifunctional building block in medicinal chemistry and organic synthesis. Its utility stems from the differential reactivity of its three key functional groups: the nucleophilic and basic pyridine nitrogen, the electrophilic benzylic bromide, and the 2-fluoro substituent, which is susceptible to nucleophilic aromatic substitution (SNAr). The strategic manipulation of these reactive sites is paramount for the successful synthesis of complex target molecules. Protecting the pyridine nitrogen is often a crucial first step to prevent undesired side reactions, such as quaternization, and to modulate the electronic properties of the pyridine ring, thereby influencing the regioselectivity of subsequent transformations.
This document provides a detailed overview of protecting group strategies for reactions involving this compound, focusing on N-oxide and N-tert-butoxycarbonyl (Boc) protection. It includes a discussion of the rationale for protection, detailed experimental protocols for protection and deprotection, and a summary of quantitative data to guide researchers in their synthetic endeavors.
Rationale for Protecting the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen atom makes it both nucleophilic and basic. In the context of reactions involving this compound, this inherent reactivity can lead to several complications:
-
Self-reaction or Polymerization: The nucleophilic nitrogen of one molecule can react with the electrophilic bromomethyl group of another, leading to oligomerization or polymerization.
-
Undesired Nucleophilic Attack: In reactions with external nucleophiles intended to displace the bromide, the pyridine nitrogen can compete, leading to the formation of undesired pyridinium salts.
-
Interference with Catalysts: The basicity of the pyridine nitrogen can interfere with Lewis acidic or metal-based catalysts used in cross-coupling or other transformations.
-
Modulation of Ring Electronics: Protection of the nitrogen with an electron-withdrawing group can further activate the 2-position towards nucleophilic aromatic substitution of the fluorine atom.
Therefore, the temporary masking of the pyridine nitrogen with a suitable protecting group is often essential for achieving clean and high-yielding reactions at the other functional sites. The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal.
Protecting Group Strategies
Two common and effective strategies for the protection of the pyridine nitrogen in this compound are the formation of a pyridine N-oxide and the installation of a tert-butoxycarbonyl (Boc) group to form a pyridinium salt.
N-Oxide Protection
Formation of a pyridine N-oxide is a powerful strategy that alters the reactivity of the pyridine ring. The N-oxide group is strongly electron-withdrawing, which can enhance the reactivity of the 2-fluoro position towards SNAr. However, it is important to note that the N-oxidation of pyridines bearing a reactive bromomethyl group can be challenging due to potential side reactions, such as the formation of the corresponding picolyl alcohol. Careful control of reaction conditions is therefore critical.
Deprotection of Pyridine N-Oxides: Reduction of the N-oxide to the corresponding pyridine can be achieved under various conditions, including treatment with phosphorus trichloride (PCl₃) or through catalytic hydrogenation.
N-tert-Butoxycarbonyl (Boc) Protection
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for nitrogen atoms. In the case of pyridines, reaction with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalyst can lead to the formation of an N-Boc-pyridinium salt. This strategy effectively masks the nucleophilicity and basicity of the pyridine nitrogen. The Boc group is generally stable to a wide range of reaction conditions but can be readily removed under acidic conditions.
Deprotection of N-Boc Group: The N-Boc group is typically removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane. Milder methods using fluorinated alcohols have also been reported.[1][2][3][4]
Data Presentation
The following table summarizes typical quantitative data for the protection and deprotection reactions based on analogous systems, as direct data for this compound is not extensively reported. These values should serve as a guideline, and optimization for the specific substrate is recommended.
| Reaction Step | Protecting Group | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Protection | N-Oxide | m-CPBA or H₂O₂/AcOH | CH₂Cl₂ or AcOH | 0 to RT | 2-24 | 60-85* |
| Protection | N-Boc | (Boc)₂O, DMAP (cat.) | CH₂Cl₂, THF, or MeCN | RT | 2-12 | 85-95 |
| Deprotection | N-Oxide | PCl₃ | CH₂Cl₂ | 0 to RT | 1-4 | 80-95 |
| Deprotection | N-Boc | TFA/CH₂Cl₂ (1:1) | CH₂Cl₂ | 0 to RT | 0.5-2 | 90-99 |
| Deprotection | N-Boc | 4M HCl in Dioxane | Dioxane | RT | 1-4 | 90-99 |
*Yields for N-oxidation of pyridines with reactive side-chains can be variable due to potential side reactions.
Experimental Protocols
Caution: These protocols are based on general procedures for similar compounds and should be adapted and optimized for this compound with appropriate safety precautions. This compound is a corrosive and lachrymatory compound; handle with appropriate personal protective equipment in a well-ventilated fume hood.
Protocol 1: N-Oxidation of this compound
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound N-oxide.
Protocol 2: Deprotection of this compound N-oxide
Materials:
-
This compound N-oxide
-
Phosphorus trichloride (PCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve this compound N-oxide (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add PCl₃ (1.1-1.5 eq) dropwise to the stirred solution.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
Carefully quench the reaction by pouring it into an ice-cold saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product if necessary to obtain this compound.
Protocol 3: N-Boc Protection of this compound
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM) or Acetonitrile (MeCN), anhydrous
-
Round-bottom flask, magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM or MeCN, add DMAP (0.1 eq).
-
Add (Boc)₂O (1.2 eq) to the mixture.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting N-Boc-pyridinium salt can often be used in the next step without further purification. If purification is required, trituration with a non-polar solvent such as diethyl ether or recrystallization may be attempted.
Protocol 4: Deprotection of N-Boc Protected this compound
Materials:
-
N-Boc-5-(bromomethyl)-2-fluoropyridinium salt
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve the N-Boc protected pyridinium salt (1.0 eq) in DCM.
-
Cool the solution to 0 °C and add TFA (10-20 eq) or an equal volume of a 1:1 mixture of TFA and DCM.
-
Stir the reaction at room temperature for 0.5-2 hours and monitor by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and carefully wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain this compound. Purify if necessary.
Visualization of Logical Relationships
The choice of a protecting group strategy is contingent on the planned synthetic route. The following diagram illustrates the decision-making process and the interplay between the protecting groups and subsequent reactions.
Caption: Decision workflow for protecting group strategies.
The following diagram illustrates the general experimental workflow for a synthesis involving N-protection, functionalization, and deprotection.
Caption: General experimental workflow.
Conclusion
The strategic use of protecting groups is indispensable for the selective functionalization of this compound. N-Oxide and N-Boc protection are two viable strategies that effectively mask the reactivity of the pyridine nitrogen, allowing for clean transformations at the bromomethyl and fluoro positions. The choice between these protecting groups will be dictated by the specific reaction conditions of the subsequent steps in the synthetic sequence. The protocols and data provided herein serve as a valuable resource for researchers in the design and execution of synthetic routes involving this versatile building block. Careful optimization of the reaction conditions for both the protection and deprotection steps is crucial for maximizing yields and ensuring the purity of the desired products.
References
Catalytic Methods for Functionalizing 5-(Bromomethyl)-2-fluoropyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the catalytic functionalization of 5-(bromomethyl)-2-fluoropyridine, a versatile building block in medicinal chemistry and drug discovery. The presence of two distinct reactive sites—a C(sp²)-Br bond on the pyridine ring and a C(sp³)-Br bond on the benzylic methyl group—offers a rich platform for selective chemical modifications. This guide covers key palladium-catalyzed cross-coupling reactions, nickel-catalyzed transformations, and modern photoredox methodologies, enabling the synthesis of diverse molecular architectures.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, offering robust and versatile methods for the formation of carbon-carbon and carbon-nitrogen bonds. For this compound, chemoselectivity is a key consideration. Generally, the C(sp²)-Br bond at the 5-position of the pyridine ring is targeted for cross-coupling reactions under standard palladium catalysis, while the benzylic C(sp³)-Br bond may remain intact or react under different conditions.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-substituted pyridines. This reaction is widely used in the synthesis of pharmaceutical intermediates.
Quantitative Data Summary: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 8 | 80-92 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF/H₂O | 85 | 16 | 75-88 |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Reagent Preparation: In a dry Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 5-(phenylmethyl)-2-fluoropyridine.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a highly versatile method for constructing C-N bonds by coupling aryl halides with a wide range of amines. This reaction is of paramount importance in the synthesis of nitrogen-containing drug molecules.
Quantitative Data Summary: Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 16 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 18 | 75-85 |
| 3 | Benzylamine | PdCl₂(dppf) (3) | - | K₃PO₄ | THF | 80 | 24 | 70-80 |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
-
Reagent Preparation: To an oven-dried Schlenk tube, add sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Catalyst and Ligand Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Reagent and Solvent Addition: Add this compound (1.0 mmol, 1.0 equiv.), morpholine (1.2 mmol, 1.2 equiv.), and anhydrous toluene (5 mL).
-
Reaction: Heat the mixture to 100 °C with stirring for 16 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the desired aminopyridine product.
Caption: Generalized catalytic cycle for nickel-catalyzed cross-coupling.
Photoredox Catalysis for Radical-Mediated Functionalization
Visible-light photoredox catalysis has emerged as a mild and powerful tool for generating radical intermediates, enabling a wide range of transformations that are often challenging to achieve with traditional methods. The benzylic bromide of this compound is an excellent substrate for photoredox-mediated radical generation.
Photoredox-Mediated Alkylation
This method allows for the formation of C-C bonds by coupling the benzyl radical generated from this compound with various radical acceptors, such as electron-deficient alkenes.
Quantitative Data Summary: Photoredox Alkylation
| Entry | Alkene | Photocatalyst (mol%) | Base | Solvent | Light Source | Time (h) | Yield (%) |
| 1 | Acrylonitrile | fac-[Ir(ppy)₃] (1) | DIPEA | CH₃CN | Blue LED | 24 | 70-80 |
| 2 | Methyl acrylate | Ru(bpy)₃Cl₂ (2) | Et₃N | DMF | White LED | 18 | 65-75 |
| 3 | N-Phenylmaleimide | Eosin Y (5) | i-Pr₂NEt | DMSO | Green LED | 12 | 75-85 |
Experimental Protocol: Photoredox-Mediated Coupling with Acrylonitrile
-
Reaction Setup: In a vial, combine this compound (0.5 mmol, 1.0 equiv.), acrylonitrile (1.0 mmol, 2.0 equiv.), fac-[Ir(ppy)₃] (0.005 mmol, 1 mol%), and diisopropylethylamine (DIPEA, 1.0 mmol, 2.0 equiv.).
-
Solvent and Degassing: Add anhydrous acetonitrile (5 mL) and degas the mixture by sparging with argon for 15 minutes.
-
Irradiation: Seal the vial and place it in front of a blue LED lamp with stirring.
-
Reaction: Irradiate the mixture for 24 hours at room temperature.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to obtain the desired product.
Photoredox Catalytic Cycle for Benzylic Functionalization
Caption: Simplified photoredox catalytic cycle for benzylic C-H alkylation.
Chemoselectivity Considerations and Orthogonal Functionalization
The presence of two bromide moieties in this compound allows for selective and sequential functionalization.
-
Selective Functionalization of the C(sp²)-Br Bond: Standard palladium-catalyzed cross-coupling conditions (e.g., Suzuki, Buchwald-Hartwig) generally favor reaction at the C(sp²)-Br bond on the pyridine ring. The benzylic bromide is typically less reactive under these conditions, especially with careful selection of a mild base and lower reaction temperatures.
-
Selective Functionalization of the C(sp³)-Br Bond: The benzylic C(sp³)-Br bond can be selectively targeted using nucleophilic substitution reactions or radical-based methods like photoredox catalysis. For instance, reaction with a nucleophile such as sodium azide or potassium cyanide will preferentially occur at the more electrophilic benzylic position.
Experimental Workflow for Orthogonal Functionalization
Caption: Orthogonal functionalization strategies for this compound.
These protocols and application notes provide a foundation for the catalytic functionalization of this compound. Researchers are encouraged to optimize the reaction conditions for their specific substrates and desired products.
Synthesis of 5-(azidomethyl)-2-fluoropyridine from 5-(bromomethyl)-2-fluoropyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 5-(azidomethyl)-2-fluoropyridine, a valuable building block in medicinal chemistry and drug development. The primary synthetic route involves a nucleophilic substitution reaction of 5-(bromomethyl)-2-fluoropyridine with sodium azide. This transformation is a crucial step for introducing an azide moiety, which can be further functionalized, for example, through "click chemistry" or reduction to an amine.
Introduction
The synthesis of 5-(azidomethyl)-2-fluoropyridine from its corresponding bromomethyl precursor is a key transformation for the introduction of a versatile functional group. The azide group can serve as a precursor to a primary amine via reduction or can be used in 1,3-dipolar cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." These subsequent modifications are instrumental in the synthesis of complex molecules, including novel pharmaceutical candidates. The reaction proceeds via a standard SN2 mechanism where the azide anion displaces the bromide.
Reaction and Mechanism
The synthesis is a classic example of a nucleophilic substitution reaction. The azide anion (N₃⁻), a potent nucleophile, attacks the electrophilic benzylic carbon of this compound, displacing the bromide ion. The use of a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is recommended to solvate the cation of the azide salt, thereby increasing the nucleophilicity of the azide anion.
Quantitative Data Summary
The efficiency of this synthesis is influenced by factors such as the choice of solvent, reaction temperature, and reaction time. The following table summarizes the typical reaction parameters for the azidation of benzylic bromides, which are analogous to the target synthesis.[1][2][3][4]
| Parameter | Value/Condition | Notes |
| Starting Material | This compound | --- |
| Reagent | Sodium Azide (NaN₃) | 1.1 - 1.5 equivalents |
| Solvent | Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Polar aprotic solvents are ideal. |
| Temperature | Room Temperature (20-25 °C) | The reaction is typically efficient at ambient temperature. |
| Reaction Time | 12 - 24 hours | Reaction progress should be monitored by TLC or LC-MS. |
| Expected Yield | 70-95% | Yields can vary based on the scale and purity of reactants. |
Experimental Protocols
Below is a detailed methodology for the synthesis of 5-(azidomethyl)-2-fluoropyridine from this compound.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DMF.
-
To this solution, add sodium azide (1.2 eq.) in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with deionized water, followed by brine.[1][2][3]
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude 5-(azidomethyl)-2-fluoropyridine.
-
If necessary, the crude product can be purified by column chromatography on silica gel.
Safety Precautions:
-
Sodium Azide is highly toxic and can be fatal if swallowed or absorbed through the skin. It also forms explosive heavy metal azides. Avoid contact with acids, as it can liberate highly toxic hydrazoic acid gas. Handle with extreme care in a well-ventilated fume hood, and always wear appropriate personal protective equipment (PPE), including gloves and safety goggles. [5][6][7]
-
Organic azides can be explosive, especially low molecular weight azides. Avoid heating to high temperatures and handle with care. [1][8]
-
This compound is a lachrymator and should be handled in a fume hood.
Visualizations
Caption: Experimental workflow for the synthesis of 5-(azidomethyl)-2-fluoropyridine.
Caption: SN2 reaction mechanism for the synthesis of 5-(azidomethyl)-2-fluoropyridine.
References
- 1. benchchem.com [benchchem.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. rsc.org [rsc.org]
- 4. BENZYL AZIDE synthesis - chemicalbook [chemicalbook.com]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. chemistry.unm.edu [chemistry.unm.edu]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. safety.pitt.edu [safety.pitt.edu]
Application Notes and Protocols: The Use of 5-(Bromomethyl)-2-fluoropyridine in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 5-(Bromomethyl)-2-fluoropyridine as a versatile linker for immobilizing molecules onto a solid support for subsequent solid-phase organic synthesis (SPOS). The protocols outlined are based on established principles of solid-phase chemistry and are intended to serve as a guide for developing novel synthetic routes to pyridine-containing compounds.
Introduction
Solid-phase organic synthesis is a cornerstone of modern drug discovery and development, enabling the rapid synthesis and purification of compound libraries. The choice of a suitable linker to attach the initial building block to the solid support is critical for the success of a solid-phase synthesis campaign. This compound is a valuable reagent that can be employed as a linker, allowing for the immobilization of various nucleophiles through its reactive bromomethyl group. The 2-fluoro-5-(methyl)pyridine core can then be further functionalized on the solid support, or the entire molecule can be cleaved to yield a pyridine-containing final product. The fluorine atom at the 2-position offers a site for subsequent nucleophilic aromatic substitution, adding to the synthetic utility of this linker.
This application note details the immobilization of a model carboxylic acid onto a hydroxyl-functionalized resin using this compound, followed by a representative functionalization and cleavage from the solid support.
Materials and Methods
Materials:
-
This compound
-
Wang Resin (or other suitable hydroxyl-functionalized resin)
-
N,N'-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Acetic Anhydride
-
Pyridine
-
A model Fmoc-protected amino acid (e.g., Fmoc-Gly-OH)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIPS)
-
Deionized water
-
Diethyl ether, cold
-
Acetonitrile (ACN), HPLC grade
Instrumentation:
-
Solid-phase synthesis vessel
-
Shaker or automated solid-phase synthesizer
-
HPLC system for analysis and purification
-
Mass spectrometer
Experimental Protocols
Protocol 1: Immobilization of this compound onto Wang Resin
This protocol describes the attachment of the linker to a hydroxyl-functionalized resin.
-
Resin Swelling: Swell 1 g of Wang resin in 10 mL of DMF for 1 hour in a solid-phase synthesis vessel.[1][2]
-
Activation and Coupling:
-
In a separate vial, dissolve 3 equivalents of this compound and 5 equivalents of a non-nucleophilic base such as DIPEA in 5 mL of DMF.
-
Drain the DMF from the swollen resin.
-
Add the solution containing the linker and base to the resin.
-
Shake the mixture at room temperature for 12-24 hours.
-
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL) to remove excess reagents.
-
Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride and pyridine (3:2 ratio) in DMF for 30 minutes.[1]
-
Final Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL) and dry under vacuum.
-
Loading Determination: The loading of the linker onto the resin can be determined by cleaving the pyridine derivative from a small amount of resin and quantifying it by UV-Vis spectroscopy or by elemental analysis for nitrogen or bromine content.
Protocol 2: Attachment of a Carboxylic Acid to the Immobilized Linker
This protocol details the coupling of a model carboxylic acid (e.g., an Fmoc-protected amino acid) to the pyridine linker.
-
Resin Swelling: Swell the 5-(methyl)-2-fluoropyridine functionalized resin in DMF.
-
Coupling:
-
Dissolve 3 equivalents of the carboxylic acid (e.g., Fmoc-Gly-OH) and 2.9 equivalents of HBTU in DMF.
-
Add 6 equivalents of DIPEA to the solution and pre-activate for 5 minutes.
-
Add the activated carboxylic acid solution to the resin.
-
Shake at room temperature for 2-4 hours.
-
-
Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Fmoc Deprotection (if applicable): Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.[1]
-
Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
Protocol 3: Cleavage of the Final Product from the Resin
This protocol describes the release of the synthesized molecule from the solid support.
-
Resin Preparation: Wash the resin with DCM and dry it under vacuum.
-
Cleavage:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIPS. (Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment). [3]
-
Add the cleavage cocktail to the resin (10 mL per gram of resin).
-
Shake at room temperature for 2-3 hours.
-
-
Product Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the cleaved product by adding the filtrate dropwise to cold diethyl ether.[4]
-
-
Isolation and Purification:
-
Centrifuge the mixture to pellet the crude product.
-
Wash the pellet with cold diethyl ether.
-
Dry the crude product under vacuum.
-
Purify the product by reverse-phase HPLC.
-
Data Presentation
| Parameter | Value |
| Resin Type | Wang Resin |
| Initial Resin Loading | 1.0 mmol/g |
| Linker Loading Efficiency | 85 - 95% |
| Final Product Yield (Crude) | 70 - 85% |
| Final Product Purity (HPLC) | >90% (post-purification) |
| Table 1: Representative quantitative data for the solid-phase synthesis of a model compound using a this compound linker. |
Visualizations
Caption: Experimental workflow for solid-phase synthesis.
Caption: Reaction scheme for solid-phase synthesis.
Conclusion
This compound serves as a highly effective and versatile linker for the immobilization of carboxylic acids and other nucleophiles onto solid supports. The protocols provided herein demonstrate a robust method for its application in solid-phase organic synthesis. The ability to further functionalize the pyridine ring on-resin, combined with straightforward cleavage conditions, makes this linker a valuable tool for the generation of diverse compound libraries for drug discovery and other applications. Researchers are encouraged to adapt these protocols to their specific synthetic needs.
References
Troubleshooting & Optimization
Technical Support Center: 5-(Bromomethyl)-2-fluoropyridine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(Bromomethyl)-2-fluoropyridine. The information is designed to help improve reaction yields and address common challenges encountered during its use in organic synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during reactions involving this compound.
Issue 1: Low Yield in Williamson Ether Synthesis
Question: I am attempting a Williamson ether synthesis with this compound and a phenol, but the yield of the desired ether is consistently low. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the Williamson ether synthesis with this substrate can be attributed to several factors, including suboptimal reaction conditions and competing side reactions.
Potential Causes and Solutions:
-
Insufficient Deprotonation of the Nucleophile: The phenoxide or alkoxide must be fully generated for the reaction to proceed efficiently.
-
Solution: Use a sufficiently strong base to ensure complete deprotonation of the alcohol or phenol. For phenols, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile are often effective. For less acidic alcohols, stronger bases like sodium hydride (NaH) or potassium hydride (KH) in an anhydrous solvent like THF are recommended.
-
-
Competing Elimination Reaction: Although the substrate is a primary bromide, elimination can still occur, especially with sterically hindered or strongly basic nucleophiles.[1][2]
-
Solution: Use a less hindered base if possible. Ensure the reaction temperature is not excessively high, as higher temperatures can favor elimination.
-
-
Side Reactions at the Pyridine Ring: The pyridine nitrogen can be quaternized by the alkylating agent, leading to undesired byproducts.
-
Solution: Use of a non-nucleophilic base can minimize this side reaction. Carefully control the stoichiometry of the reactants.
-
-
Solvent Choice: The choice of solvent is critical for Sₙ2 reactions.
-
Solution: Polar aprotic solvents such as DMF, acetonitrile, or DMSO are generally preferred as they effectively solvate the cation of the alkoxide salt, leaving the anion more nucleophilic.[3] Protic solvents like ethanol or water should be avoided as they can solvate the nucleophile, reducing its reactivity.
-
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.
Issue 2: Low Yield and/or Multiple Products in Amination Reactions
Question: I am reacting this compound with a primary or secondary amine and obtaining a low yield of the desired product, along with several byproducts. How can I improve the selectivity and yield?
Answer:
Amination reactions with this substrate can be complicated by over-alkylation and side reactions involving the pyridine ring.
Potential Causes and Solutions:
-
Over-alkylation of the Amine: Primary amines can react with two molecules of the bromomethylpyridine to form a tertiary amine, and secondary amines can form a quaternary ammonium salt.
-
Solution: Use a molar excess of the amine nucleophile relative to the this compound. This will statistically favor the mono-alkylation product.
-
-
Quaternization of the Pyridine Nitrogen: The pyridine nitrogen can be alkylated by the bromomethyl group, especially if the amine nucleophile is sterically hindered or has low nucleophilicity.
-
Solution: The use of a non-nucleophilic base to scavenge the HBr formed during the reaction can help to minimize this. Careful control of reaction temperature is also important; lower temperatures generally favor the desired Sₙ2 reaction over quaternization.
-
-
Competing Nucleophilic Aromatic Substitution (SₙAr): While less common under typical amination conditions for a bromomethyl group, strong nucleophiles at elevated temperatures could potentially displace the fluorine at the 2-position of the pyridine ring.
-
Solution: Employ milder reaction conditions (lower temperature, less reactive base). The bromomethyl group is significantly more reactive towards nucleophilic substitution than the 2-fluoro position under standard Sₙ2 conditions.
-
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for amination reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main safety precautions to take when handling this compound?
A1: this compound is a lachrymator and an irritant. It should be handled in a well-ventilated fume hood at all times. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.
Q2: How stable is this compound? How should it be stored?
A2: Like many benzylic bromides, this compound can be sensitive to moisture and light. It is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place. Refrigeration is often recommended for long-term storage.
Q3: Can I use a protic solvent for my reaction with this compound?
A3: For nucleophilic substitution reactions (Sₙ2), it is generally not recommended to use protic solvents like water, methanol, or ethanol. These solvents can solvate the nucleophile, reducing its reactivity and leading to lower yields. Polar aprotic solvents such as acetonitrile, DMF, or THF are preferred.[3]
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be chosen to achieve good separation between the starting material, the product, and any potential byproducts. The spots can be visualized under UV light. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.
Q5: What are the common methods for purifying the product of a reaction with this compound?
A5: The purification method will depend on the properties of the product. Common techniques include:
-
Column Chromatography: This is a very effective method for separating the desired product from unreacted starting materials and byproducts. Silica gel is a common stationary phase, and the eluent is typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Acid-Base Extraction: If the product has basic or acidic properties, an acid-base extraction can be used to separate it from neutral impurities.
Data Presentation
Table 1: Comparison of Bases in Williamson Ether Synthesis
| Base | Solvent | Temperature (°C) | Typical Yield | Notes |
| K₂CO₃ | DMF | Room Temp - 80 | Good to Excellent | Effective for phenols and more acidic alcohols. |
| Cs₂CO₃ | Acetonitrile | Room Temp - 80 | Often higher than K₂CO₃ | More effective for less reactive substrates. |
| NaH | THF | 0 - Room Temp | Good to Excellent | Strong base, suitable for a wide range of alcohols. Requires anhydrous conditions. |
| NaOMe/MeOH | Methanol | Reflux | Moderate | Can be used, but the protic solvent may reduce the nucleophilicity of the alkoxide. |
Table 2: Comparison of Conditions for Amination Reactions
| Amine Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield | Notes |
| Piperidine | K₂CO₃ | Acetonitrile | 80 | 70-85% | A common protocol for secondary cyclic amines.[4] |
| Aniline | Et₃N | Dioxane | 100 | 60-75% | Higher temperatures may be needed for less nucleophilic aromatic amines. |
| N,N-Dimethylamine | None | Toluene | 100 | ~74% | Using an excess of a gaseous amine can drive the reaction.[5] |
| Primary Alkylamine | DIEA | THF | Room Temp - 60 | Good | Use of a non-nucleophilic base helps to prevent side reactions. |
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis with a Phenol
-
To a stirred solution of the phenol (1.0 eq.) in anhydrous DMF (0.2 M) is added potassium carbonate (1.5 eq.).
-
The mixture is stirred at room temperature for 30 minutes.
-
A solution of this compound (1.1 eq.) in a small amount of DMF is added dropwise.
-
The reaction mixture is stirred at 60 °C and monitored by TLC.
-
Upon completion, the reaction is cooled to room temperature and poured into water.
-
The aqueous layer is extracted with ethyl acetate (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: General Procedure for Amination with a Secondary Amine
-
To a solution of the secondary amine (2.0 eq.) in acetonitrile (0.3 M) is added potassium carbonate (2.0 eq.).
-
This compound (1.0 eq.) is added to the suspension.
-
The reaction mixture is heated to reflux (approximately 82 °C) and stirred for 12-24 hours, while monitoring the progress by TLC.
-
After cooling to room temperature, the solid is filtered off and the filtrate is concentrated under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Experimental Workflow Diagram:
Caption: A general workflow for nucleophilic substitution reactions.
References
Technical Support Center: Alkylation Reactions with 5-(Bromomethyl)-2-fluoropyridine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the alkylation of amines and other nucleophiles with 5-(Bromomethyl)-2-fluoropyridine.
Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format.
Q1: My reaction is producing a significant amount of a dialkylated side product. How can I favor mono-alkylation?
A1: The formation of dialkylated products is a common issue when primary amines are alkylated with this compound. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to a second alkylation event.
Strategies to Promote Mono-alkylation:
-
Stoichiometry Control: Use a significant excess of the primary amine relative to this compound. This increases the probability of the alkylating agent reacting with the primary amine rather than the mono-alkylated product. A starting point is to use 2 to 5 equivalents of the primary amine.
-
Slow Addition: Add the this compound solution slowly to the reaction mixture containing the amine. This maintains a low concentration of the alkylating agent, further favoring the reaction with the more abundant primary amine.
-
Protecting Group Strategy: For valuable or complex primary amines, consider using a protecting group strategy. For instance, protection of the primary amine as a carbamate (e.g., Boc) allows for mono-alkylation at another nucleophilic site, followed by deprotection.
Q2: I am observing the formation of a quaternary ammonium salt, especially when using secondary amines. How can this be minimized?
A2: Overalkylation of secondary amines leads to the formation of quaternary ammonium salts, which can be difficult to remove and reduces the yield of the desired tertiary amine.
Strategies to Minimize Quaternary Salt Formation:
-
Control of Stoichiometry: Use a slight excess of the secondary amine (e.g., 1.1 to 1.5 equivalents) relative to this compound. Avoid using a large excess of the alkylating agent.
-
Reaction Monitoring: Carefully monitor the reaction progress using techniques like TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent further alkylation of the desired tertiary amine product.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base, such as diisopropylethylamine (DIPEA), to neutralize the HBr formed during the reaction. This can be more effective than using an excess of the nucleophilic amine as the base.
Q3: My reaction yield is low, and I suspect the starting material, this compound, is degrading. What could be the cause?
A3: this compound can be susceptible to hydrolysis, especially in the presence of water and a base, leading to the formation of the corresponding alcohol, 5-(Hydroxymethyl)-2-fluoropyridine.
Strategies to Prevent Hydrolysis:
-
Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Choice of Solvent: Use aprotic solvents such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF).
-
Base Selection: If a base is required, use a non-hydroxide base like potassium carbonate (K₂CO₃) or DIPEA.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the alkylation of amines with this compound?
A1: The most frequently encountered side products are:
-
Dialkylation Product: Formed when a primary amine is used, resulting in the addition of two molecules of the pyridine derivative to the amine nitrogen.
-
Quaternary Ammonium Salt: Formed from the overalkylation of a secondary or the desired tertiary amine product.
-
5-(Hydroxymethyl)-2-fluoropyridine: Results from the hydrolysis of the starting material.
Q2: What is a general starting protocol for the alkylation of a secondary amine with this compound?
A2: A general protocol is provided below. However, optimization for specific substrates is highly recommended.
| Parameter | Recommended Condition |
| Amine Stoichiometry | 1.1 - 1.5 equivalents |
| Base | Potassium Carbonate (K₂CO₃) or DIPEA (1.5 - 2.0 equivalents) |
| Solvent | Anhydrous Acetonitrile (MeCN) or DMF |
| Temperature | Room temperature to 60 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
Experimental Protocol: General Procedure for N-Alkylation of a Secondary Amine
-
To a solution of the secondary amine (1.1 eq) in anhydrous acetonitrile (0.2 M) in a flame-dried flask under a nitrogen atmosphere, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous acetonitrile dropwise over 30 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-60 °C.
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Q3: How can I visually represent the reaction and its potential side reactions?
A3: A Graphviz diagram can illustrate the reaction pathways.
Caption: Reaction pathways in the alkylation using this compound.
This guide is intended to provide a starting point for troubleshooting and optimizing your alkylation reactions. Experimental conditions should always be tailored to the specific substrates and desired outcomes.
Technical Support Center: Purification of Products from 5-(Bromomethyl)-2-fluoropyridine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions involving 5-(bromomethyl)-2-fluoropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying products derived from this compound reactions?
The two primary and most effective methods for purifying solid products from these reactions are recrystallization and column chromatography.[1] If the product is a liquid or an oil, distillation under reduced pressure or column chromatography are the recommended purification methods.[2]
Q2: How do I select the appropriate purification technique for my product?
The choice between recrystallization and column chromatography depends on the nature of your product and the impurities present.
-
Recrystallization is a cost-effective method ideal for purifying solid compounds on a larger scale.[1] It is most effective when the desired product is highly crystalline and the impurities have different solubility profiles.
-
Column chromatography is a versatile technique suitable for purifying solids, oils, and liquids. It is particularly useful for separating complex mixtures, isomers, or when impurities have similar solubility to the product.[1][3]
Q3: What are the likely impurities I might encounter in my reaction mixture?
Common impurities in reactions involving this compound can include:
-
Unreacted starting materials.
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Side products resulting from incomplete or alternative reaction pathways.
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Reagents used in the reaction.
The specific impurities will depend on the reaction being performed. For example, in nucleophilic substitution reactions, unreacted nucleophiles may be present.
Q4: How can I assess the purity of my final product?
Several analytical techniques can be used to determine the purity of your final product:
-
Thin-Layer Chromatography (TLC): A quick and simple method to visualize the number of components in your mixture and determine an appropriate solvent system for column chromatography.[3]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your sample.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of your product and can reveal the presence of impurities.[3]
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities tend to broaden and lower the melting point.[3]
Troubleshooting Guides
Recrystallization Issues
Problem 1: My product "oils out" instead of forming crystals.
"Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly.[4]
-
Troubleshooting Steps:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of a more suitable solvent (one in which the compound is more soluble) to the hot solution before allowing it to cool slowly.[4]
-
Problem 2: I am getting a very low yield after recrystallization.
A low yield can be caused by several factors:
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Using too much solvent: This is the most common reason, as it keeps a significant portion of the product dissolved in the mother liquor.[4]
-
Premature filtration: Filtering before crystallization is complete.
-
High solubility at low temperatures: The chosen solvent may still be too good at dissolving your compound even when cold.[4]
-
Troubleshooting Steps:
-
Ensure you are using the minimum amount of hot solvent required to dissolve your crude product.[3]
-
Allow the solution to cool slowly to maximize crystal formation. Placing the flask in an ice bath after it has reached room temperature can further increase the yield.[3]
-
If a significant amount of product remains in the filtrate (mother liquor), you can try to concentrate the solution by evaporation and attempt a second crystallization.[4]
-
Problem 3: The purified crystals are colored, but the pure compound should be colorless.
Colored impurities can often be removed using activated charcoal.[4]
-
Troubleshooting Steps:
-
After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal.
-
Heat the solution for a few minutes; the colored impurities will adsorb onto the charcoal's surface.
-
Perform a hot filtration to remove the charcoal. Be aware that some of your product may also be adsorbed, potentially reducing the yield slightly.[4]
-
A second recrystallization can also be effective in improving the color and purity of the final product.[4]
-
Column Chromatography Issues
Problem 1: I am getting poor separation of my product from impurities.
This is often due to an inappropriate mobile phase.
-
Troubleshooting Steps:
-
Use TLC to test various solvent systems to find one that provides good separation between your product and the impurities.[3] A good starting point for many pyridine derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate.[2][5]
-
Ensure you are not overloading the column. A general guideline is to use a ratio of 1:20 to 1:100 of crude product to silica gel by weight.[3]
-
Problem 2: My product is not eluting from the column.
If your product is adhering to the stationary phase, the mobile phase may be too non-polar.
-
Troubleshooting Step:
-
Gradually increase the polarity of the eluent to facilitate the elution of your compound.[3]
-
Experimental Protocols
Protocol 1: General Recrystallization Workflow
-
Dissolution: In an Erlenmeyer flask, add the crude solid product. Add a small amount of the selected solvent and gently heat the mixture with stirring until the solvent boils.
-
Saturation: Continue adding small portions of the hot solvent until the solid has just dissolved. Avoid adding a large excess of solvent to maximize the yield.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.[3]
Protocol 2: General Column Chromatography Workflow
-
Solvent System Selection: Use TLC to determine a suitable mobile phase that provides good separation of your product.
-
Column Packing: Pack a chromatography column with silica gel using the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions.
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Fraction Analysis: Analyze the collected fractions using TLC to identify which ones contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Data Presentation
Table 1: Recommended Recrystallization Solvents for Pyridine Derivatives
| Compound Type | Recommended Solvent System(s) | Solvent Ratio (v/v) | Reference(s) |
| Brominated Pyridine Derivatives | Ethyl Acetate / Petroleum Ether or Hexanes | Varies | [2][5] |
| 5-Bromo-2-fluoro-4-methyl-pyridine | Ethanol / Water | Varies | [2] |
| 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine | Chloroform / Methanol | Saturated Solution | [6] |
| 5-Bromo-2-fluoro-6-picoline | Ethyl Acetate / Petroleum Ether | Varies | [5] |
Table 2: Column Chromatography Data for Related Compounds
| Compound Class | Stationary Phase | Mobile Phase | Reference(s) |
| Quinoxaline Derivatives | Silica Gel | Hexane / Ethyl Acetate or Chloroform | [3] |
| Nitroquinoline Derivatives | Silica Gel | Hexane / Ethyl Acetate | [1] |
| Pyrimidine Derivatives | Silica Gel | Not specified | [7] |
Visualizations
Caption: A generalized workflow for reaction, purification, and analysis.
Caption: Troubleshooting common recrystallization problems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 6. 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine - Google Patents [patents.google.com]
managing decomposition of 5-(Bromomethyl)-2-fluoropyridine during reaction
Welcome to the technical support center for 5-(Bromomethyl)-2-fluoropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the decomposition of this reagent during chemical reactions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a halogenated pyridine derivative used as a building block in organic synthesis. Its bifunctional nature, containing a reactive bromomethyl group and a fluorinated pyridine ring, makes it a valuable reagent for introducing the 2-fluoropyridin-5-ylmethyl moiety into molecules. It is notably used in the synthesis of various pharmaceutical compounds, including caspase-3 inhibitors.
Q2: What are the main causes of decomposition of this compound?
The primary decomposition pathways for this compound are:
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Hydrolysis: The bromomethyl group is susceptible to reaction with water, leading to the formation of 5-(hydroxymethyl)-2-fluoropyridine and hydrobromic acid. The presence of moisture in solvents or reagents is a common cause.
-
Photodegradation: Exposure to light, particularly UV light, can induce cleavage of the carbon-bromine bond, leading to the formation of radical species and subsequent side reactions.
-
Oxidation: The pyridine ring and the bromomethyl group can be sensitive to oxidation, especially if reactions are not carried out under an inert atmosphere.
-
Thermal Decomposition: While generally stable at room temperature for short periods, prolonged exposure to elevated temperatures can lead to degradation.
Q3: How should this compound be properly stored?
To ensure the stability and reactivity of this compound, it is crucial to store it under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a freezer at -20°C. | To minimize the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation and reaction with atmospheric moisture. |
| Light | Protect from light by using an amber or opaque container. | To prevent photodegradation. |
| Container | Keep the container tightly sealed. | To prevent exposure to moisture and air. |
Q4: I've noticed my this compound has turned a yellow or brownish color. Can I still use it?
Discoloration is a visual indicator of potential decomposition. While minor discoloration might not always significantly impact a reaction's outcome, it is highly recommended to assess the purity of the material before use. A discolored reagent may lead to lower yields, the formation of unexpected byproducts, and non-reproducible results. It is advisable to use a fresh, pure sample for critical experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered during reactions involving this compound.
Problem 1: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Degraded this compound | Verify the purity of the starting material using analytical techniques such as ¹H NMR or HPLC. If degradation is confirmed, use a fresh, properly stored batch. |
| Presence of Moisture | Ensure all solvents and reagents are anhydrous. Dry glassware thoroughly before use. Consider adding molecular sieves to the reaction mixture. |
| Suboptimal Reaction Temperature | If the reaction is sluggish, consider a modest increase in temperature. However, be cautious as excessive heat can promote decomposition. Monitor the reaction closely by TLC or LC-MS to find the optimal temperature. |
| Inappropriate Base | For reactions involving nucleophiles that require deprotonation (e.g., amines, thiols), ensure the base is strong enough to deprotonate the nucleophile but not so strong that it promotes elimination or other side reactions. Non-nucleophilic bases like potassium carbonate or triethylamine are often suitable. |
| Incorrect Stoichiometry | Ensure the molar ratios of reactants are correct. A slight excess of the nucleophile may be beneficial in some cases. |
Problem 2: Formation of Multiple Products/Byproducts
| Possible Cause | Recommended Solution |
| Hydrolysis of Starting Material | The presence of 5-(hydroxymethyl)-2-fluoropyridine as a byproduct is a strong indicator of moisture contamination. Follow the recommendations for using anhydrous conditions. |
| Over-alkylation of Nucleophile | In reactions with primary amines, dialkylation can be a significant side reaction. To minimize this, use the amine as the limiting reagent or employ a large excess of the amine. Alternatively, a stepwise addition of the alkylating agent can be beneficial. |
| Side Reactions with Solvent | Nucleophilic solvents (e.g., methanol, ethanol) can compete with the desired nucleophile, leading to the formation of ether byproducts. Use non-nucleophilic, aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), or tetrahydrofuran (THF). |
| Elimination Reactions | The use of a strong, sterically hindered base can promote the formation of elimination byproducts. Use a milder, non-nucleophilic base. |
Experimental Protocols
General Protocol for N-Alkylation of a Primary Amine
This protocol provides a general procedure for the reaction of this compound with a primary amine, a common step in the synthesis of various bioactive molecules.
Materials:
-
This compound
-
Primary amine
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
-
Anhydrous acetonitrile (ACN) or dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 eq) and the anhydrous base (1.5-2.0 eq).
-
Inert Atmosphere: Purge the flask with argon or nitrogen for 5-10 minutes.
-
Solvent Addition: Add the anhydrous solvent (ACN or DMF) to dissolve the reactants.
-
Addition of Alkylating Agent: In a separate flask, dissolve this compound (1.1 eq) in the anhydrous solvent. Add this solution dropwise to the stirred amine solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, filter off the solid base. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Analytical Methods for Purity Assessment
| Method | Description | Typical Observations for Decomposition |
| ¹H NMR | Provides structural information and can be used for quantitative analysis (qNMR) with an internal standard. | Appearance of a new singlet around 4.5-4.7 ppm corresponding to the methylene protons of 5-(hydroxymethyl)-2-fluoropyridine. A decrease in the integral of the bromomethyl peak (around 4.6 ppm) relative to the aromatic protons. |
| HPLC | A high-resolution separation technique for quantifying the main component and impurities. | A decrease in the peak area of this compound and the appearance of new, more polar peaks corresponding to degradation products (e.g., the hydrolysis product). |
| LC-MS | Combines the separation power of HPLC with the mass identification capabilities of mass spectrometry. | Detection of the molecular ion of the expected product as well as the molecular ions of potential byproducts, such as the hydrolyzed compound. |
Visualizations
Caption: Experimental workflow for a typical N-alkylation reaction.
Caption: Troubleshooting logic for common reaction issues.
Technical Support Center: Optimizing Coupling Reactions of 5-(Bromomethyl)-2-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful implementation of coupling reactions involving 5-(Bromomethyl)-2-fluoropyridine. The information is tailored to address specific challenges that may arise during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for Suzuki-Miyaura coupling reactions with this compound?
A1: While specific data for this compound is limited in publicly available literature, typical Suzuki-Miyaura coupling reactions involving bromopyridines are conducted at elevated temperatures, generally ranging from 80°C to 110°C . It is crucial to monitor the reaction for potential side reactions due to the presence of the reactive bromomethyl group.
Q2: Can Sonogashira coupling of this compound be performed at room temperature?
A2: Yes, Sonogashira couplings of various aryl bromides, including pyridine derivatives, have been successfully performed at room temperature. This is often achieved by using a suitable catalyst system, such as a palladium precatalyst with a phosphine ligand, and a copper(I) co-catalyst. However, for less reactive substrates or to increase the reaction rate, heating may be necessary.
Q3: What are the key considerations for a successful Buchwald-Hartwig amination with this compound?
A3: A successful Buchwald-Hartwig amination requires careful selection of the catalyst, ligand, base, and solvent. For challenging substrates like substituted pyridines, bulky electron-rich phosphine ligands are often employed. The choice of a non-nucleophilic base is critical to avoid unwanted side reactions with the bromomethyl group. Reaction temperatures typically range from 80°C to 110°C .
Q4: What are common side reactions to watch out for when using this compound in coupling reactions?
A4: The primary concern is the reactivity of the benzylic bromide (the bromomethyl group). Potential side reactions include:
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Homocoupling of the starting material or the organometallic reagent.
-
Reduction (hydrodehalogenation) of the bromomethyl group.
-
Reaction with the base or solvent , especially if they are nucleophilic.
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Elimination reactions , particularly at higher temperatures.
Q5: How can I purify the products from coupling reactions of this compound?
A5: Purification of pyridine derivatives can be challenging due to their basicity. Common purification techniques include:
-
Acid-Base Extraction: Protonating the pyridine with a dilute acid allows for extraction into the aqueous layer, separating it from non-basic impurities.[1]
-
Column Chromatography: This is a versatile method, but tailing on silica gel can be an issue. Adding a small amount of a base like triethylamine to the eluent can help mitigate this.[1]
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification method.[1]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium precatalyst and ligand are of high quality and stored under an inert atmosphere. The active Pd(0) species is sensitive to oxygen. Consider using a precatalyst for more reliable generation of the active species. |
| Inappropriate Reaction Temperature | If the reaction is sluggish, cautiously increase the temperature in 10°C increments. Conversely, if significant decomposition is observed, lower the temperature. |
| Incorrect Base or Solvent | The choice of base and solvent is critical and interdependent. For Suzuki reactions, bases like K₃PO₄ or Cs₂CO₃ in a solvent mixture such as dioxane/water are often effective. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOt-Bu or LHMDS are commonly used in ethereal or aromatic solvents. |
| Poor Quality of Reagents | Ensure all reagents, especially the organometallic partner and solvents, are pure and anhydrous. Impurities can poison the catalyst. |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Steps |
| Reaction at the Bromomethyl Group | Use milder reaction conditions (lower temperature, weaker base). Protect the bromomethyl group if it is not the intended reaction site, though this adds extra synthetic steps. |
| Homocoupling of Boronic Acid (Suzuki) | This is often promoted by oxygen. Ensure the reaction mixture is thoroughly degassed and maintained under an inert atmosphere. |
| Hydrodehalogenation | This can occur if the catalytic cycle is interrupted. Optimizing the ligand and base can sometimes minimize this side reaction. |
| Protodeboronation (Suzuki) | The boronic acid can be sensitive to acidic conditions or prolonged reaction times. Using a boronic ester (e.g., pinacol ester) can improve stability. |
Experimental Protocols (General Examples)
Note: These are generalized protocols and may require optimization for your specific substrate and coupling partner.
Suzuki-Miyaura Coupling
| Parameter | Condition |
| Reactants | This compound (1.0 equiv), Arylboronic acid (1.2 equiv) |
| Catalyst | Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂ (2 mol%) with a suitable ligand (e.g., SPhos, XPhos) |
| Base | K₃PO₄ (2.0 equiv) or Cs₂CO₃ (2.0 equiv) |
| Solvent | 1,4-Dioxane/H₂O (4:1) |
| Temperature | 80-100°C |
| Atmosphere | Inert (Argon or Nitrogen) |
Procedure:
-
To a dried flask, add this compound, the arylboronic acid, base, and palladium catalyst/ligand.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Sonogashira Coupling
| Parameter | Condition |
| Reactants | This compound (1.0 equiv), Terminal alkyne (1.2 equiv) |
| Catalyst | Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%) |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) |
| Solvent | THF or DMF |
| Temperature | Room temperature to 60°C |
| Atmosphere | Inert (Argon or Nitrogen) |
Procedure:
-
To a dried flask, add this compound, the palladium catalyst, and copper iodide.
-
Evacuate and backfill with an inert gas.
-
Add the solvent and base, followed by the terminal alkyne.
-
Stir at the desired temperature and monitor the reaction.
-
After completion, filter the reaction mixture through a pad of celite and concentrate.
-
Purify the residue by column chromatography.
Visualizing Reaction Workflows
Below are generalized diagrams representing typical workflows for the coupling reactions discussed.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
References
preventing dimerization of 5-(Bromomethyl)-2-fluoropyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the dimerization of 5-(Bromomethyl)-2-fluoropyridine during their experiments.
Troubleshooting Guides
This section addresses specific issues you might encounter related to the instability and dimerization of this compound.
| Problem | Potential Cause | Suggested Solution |
| Reaction yield is low, and a significant amount of a high molecular weight, insoluble solid is observed. | Dimerization of this compound is likely occurring. This can be initiated by exposure to light, heat, or basic conditions. | 1. Optimize Reaction Temperature: Lower the reaction temperature. For many reactions involving this reagent, starting at 0°C or even -20°C can significantly reduce the rate of dimerization. 2. Solvent Selection: Use a non-polar, aprotic solvent such as toluene or hexane. Polar aprotic solvents like DMF or DMSO can accelerate the N-alkylation dimerization pathway. 3. Control of Stoichiometry: Use a slight excess of the nucleophile or other reactant to ensure the this compound is consumed quickly, minimizing the opportunity for it to react with itself. 4. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent radical formation that can be initiated by oxygen. |
| TLC or LC-MS analysis of the crude reaction mixture shows a major byproduct with approximately double the mass of the starting material. | This is a strong indication of dimer formation. The two primary dimerization pathways are N-alkylation (forming a pyridinium salt) or C-C bond formation. | 1. pH Control: If your reaction conditions are basic, consider using a non-nucleophilic base (e.g., proton sponge) or a weaker base to minimize the nucleophilicity of the pyridine nitrogen. 2. Radical Inhibitors: If radical-mediated dimerization is suspected (e.g., if the reaction is sensitive to light), consider adding a small amount of a radical inhibitor like BHT (butylated hydroxytoluene). 3. Purification of Starting Material: Ensure the this compound is pure before use. Impurities can sometimes catalyze decomposition and dimerization. |
| The this compound reagent has turned yellow or brown upon storage. | This discoloration indicates decomposition and potential oligomerization or polymerization. This is often caused by improper storage conditions. | 1. Proper Storage: Store the reagent at low temperatures (2-8°C or colder), protected from light, and under an inert atmosphere.[1] 2. Fresh Reagent: It is highly recommended to use a fresh bottle of the reagent or to purify the discolored material before use. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound dimerization?
A1: this compound has two primary reactive sites: the electrophilic carbon of the bromomethyl group and the nucleophilic nitrogen of the pyridine ring. Dimerization can occur via two main pathways:
-
N-Alkylation (Menschutkin Reaction): The nitrogen atom of one molecule attacks the bromomethyl group of another, forming a pyridinium salt dimer. This is generally favored in polar solvents.
-
C-C Bond Formation: This can occur through a radical mechanism, particularly if the compound is exposed to light or radical initiators.
Q2: How can I best store this compound to ensure its stability?
A2: To minimize degradation and dimerization during storage, it is crucial to:
-
Store at low temperature: Keep the reagent in a refrigerator or freezer (2-8°C or below is recommended).
-
Protect from light: Store in an amber vial or a container wrapped in aluminum foil.
-
Maintain an inert atmosphere: If possible, store under nitrogen or argon to prevent oxidation and radical formation.
-
Ensure a tight seal: Keep the container tightly sealed to prevent exposure to moisture and air.[1][2]
Q3: What solvents are recommended for reactions involving this compound to minimize dimerization?
A3: Non-polar, aprotic solvents are generally preferred to slow down the rate of N-alkylation. Recommended solvents include:
-
Toluene
-
Hexane
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
It is advisable to avoid polar aprotic solvents like DMF and DMSO, as they can accelerate the formation of pyridinium salt dimers.[3][4][5]
Q4: Can I use a base in my reaction with this compound?
A4: Yes, but with caution. If a base is required, it is best to use a non-nucleophilic, sterically hindered base to avoid promoting the N-alkylation of the pyridine ring. Examples include:
-
Proton sponge (1,8-Bis(dimethylamino)naphthalene)
-
Diisopropylethylamine (DIPEA)
Standard inorganic bases like potassium carbonate can be used, but their insolubility in non-polar solvents might be a factor to consider. The choice of base should be carefully evaluated for each specific reaction.
Q5: How can I monitor the dimerization of this compound in my reaction?
A5: You can monitor the progress of your reaction and the potential formation of dimers using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): Dimer byproducts will typically have a different Rf value than your starting material and desired product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique to identify the masses of your product and any byproducts, including the dimer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of new signals in the aromatic and methylene regions of the 1H NMR spectrum can indicate dimer formation.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Dimerization in a Nucleophilic Substitution Reaction
This protocol provides a general workflow for reacting this compound with a nucleophile while minimizing dimer formation.
-
Reagent Preparation:
-
Ensure the this compound is of high purity and has been stored correctly.
-
Thoroughly dry all glassware and solvents.
-
-
Reaction Setup:
-
Set up the reaction under an inert atmosphere (nitrogen or argon).
-
Dissolve the nucleophile and any non-nucleophilic base in a dry, non-polar, aprotic solvent (e.g., toluene) in the reaction flask.
-
Cool the reaction mixture to 0°C using an ice bath.
-
-
Addition of this compound:
-
Dissolve the this compound in a minimal amount of the same dry, non-polar solvent.
-
Add the this compound solution to the reaction mixture dropwise over a period of 30-60 minutes. A slow addition rate is crucial to maintain a low concentration of the reagent and favor the reaction with the nucleophile over self-reaction.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC or LC-MS at regular intervals.
-
Maintain the low temperature for the duration of the reaction, or as determined by reaction optimization.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction appropriately.
-
Proceed with the extraction and purification of the desired product.
-
Visualizations
Caption: Potential dimerization pathways of this compound.
Caption: Recommended experimental workflow to minimize dimerization.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Bromo-5-fluoropyridine(41404-58-4) 1H NMR spectrum [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. www3.nd.edu [www3.nd.edu]
- 5. Kinetics of reaction of substituted pyridines and oxygen anions with methyl chloroformate in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
troubleshooting low conversion in 5-(Bromomethyl)-2-fluoropyridine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(Bromomethyl)-2-fluoropyridine. The information is presented in a question-and-answer format to directly address common challenges, particularly low conversion rates.
Troubleshooting Guides & FAQs
Q1: My reaction is showing low conversion of the starting material, 2-fluoro-5-methylpyridine. What are the potential causes and how can I improve the yield?
Low conversion in the synthesis of this compound, a Wohl-Ziegler bromination reaction, can stem from several factors. Below is a systematic guide to troubleshooting this issue.
Troubleshooting Low Conversion
| Potential Cause | Recommended Action |
| Reagent Quality | N-Bromosuccinimide (NBS): Impure NBS can lead to inconsistent results. It is advisable to recrystallize commercial NBS from water if it appears yellow. Azobisisobutyronitrile (AIBN): The radical initiator, AIBN, decomposes over time. Use freshly purchased AIBN or test the activity of older batches. |
| Reaction Conditions | Temperature: The reaction requires a specific temperature range for AIBN to initiate the radical chain reaction effectively. Ensure the reaction is heated to the reflux temperature of the chosen solvent (e.g., carbon tetrachloride, acetonitrile, or 1,2-dichlorobenzene).[1][2] Initiator Concentration: The amount of AIBN is critical. Too little may result in a slow or incomplete reaction, while too much can lead to side reactions. An optimal concentration is typically between 0.01 and 0.4 equivalents relative to the starting material.[3] |
| Stoichiometry | NBS to Substrate Ratio: An insufficient amount of NBS will result in incomplete conversion. Conversely, a large excess can lead to the formation of di-brominated byproducts. A molar ratio of 1.1 to 1.3 equivalents of NBS to 2-fluoro-5-methylpyridine is a good starting point.[4] |
| Solvent Choice | Solvent Polarity and Reactivity: The choice of solvent is crucial in a Wohl-Ziegler reaction. Non-polar solvents like carbon tetrachloride (CCl₄) or 1,2-dichlorobenzene are often preferred as they are less likely to react with NBS.[1][2] Acetonitrile can also be a suitable alternative.[1] Avoid using solvents that can react with radicals. |
Q2: I am observing the formation of multiple products in my reaction mixture, leading to a low yield of the desired this compound. What are these byproducts and how can I minimize them?
The formation of byproducts is a common issue in radical bromination reactions. The primary side products in this synthesis are typically the result of over-bromination or reactions with impurities.
Minimizing Byproduct Formation
| Byproduct | Identification | Prevention |
| 5-(Dibromomethyl)-2-fluoropyridine | Mass spectrometry will show a molecular ion peak corresponding to the di-brominated product. | Use a controlled amount of NBS (1.1-1.3 equivalents). Monitor the reaction closely by TLC or GC and stop it once the starting material is consumed.[5] |
| Ring Bromination Products | ¹H NMR will show substitution on the pyridine ring, altering the aromatic proton signals. | This is less common in radical bromination but can occur if the reaction conditions favor electrophilic aromatic substitution. Ensure the reaction is performed under strict radical conditions (use of a radical initiator, non-polar solvent, and exclusion of light if not used for initiation). |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is provided below. This protocol is based on the principles of the Wohl-Ziegler bromination and may require optimization for specific laboratory conditions.
Synthesis of this compound
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Materials:
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2-Fluoro-5-methylpyridine
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N-Bromosuccinimide (NBS), recrystallized
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Azobisisobutyronitrile (AIBN)
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Carbon tetrachloride (CCl₄) or 1,2-Dichlorobenzene (anhydrous)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-5-methylpyridine (1.0 eq) in the chosen anhydrous solvent (e.g., CCl₄).
-
Add N-Bromosuccinimide (1.1-1.3 eq) and AIBN (0.02-0.04 eq) to the flask.
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Heat the reaction mixture to reflux with vigorous stirring. The reaction can be monitored by TLC or GC-MS.
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Upon completion (typically after several hours, when the starting material is consumed), cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
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Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Data Presentation
The following table summarizes the effect of reagent stoichiometry on the yield of a benzylic bromination reaction, providing a basis for optimizing the synthesis of this compound.
Effect of NBS and AIBN on Yield [3]
| Entry | AIBN (eq.) | NBS (eq.) | Yield (%) |
| 1 | 0.01 | 1.25 | 33 |
| 2 | 0.02 | 1.25 | 61 |
| 3 | 0.04 | 1.25 | 70 |
| 4 | 0.04 | 1.87 | 90 |
| 5 | 0.04 | 2.00 | 92 |
Data adapted from a study on the benzylic bromination of methoxyimino-o-tolyl-acetic acid methyl ester.[3]
Visualizations
The following diagrams illustrate the key chemical transformations and logical workflows associated with the synthesis and troubleshooting of this compound.
Caption: Reaction scheme for the synthesis of this compound.
Caption: Troubleshooting workflow for low conversion in the synthesis.
References
Technical Support Center: Catalyst Deactivation in Reactions with 5-(Bromomethyl)-2-fluoropyridine
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting catalyst deactivation issues encountered during chemical reactions involving 5-(Bromomethyl)-2-fluoropyridine. The following troubleshooting guides and frequently asked questions (FAQs) address common problems and provide actionable solutions.
Troubleshooting Guide: Common Issues & Solutions
Q1: My reaction is sluggish or stalls completely before the starting material is fully consumed. What could be the cause?
A2: A stalled reaction is a classic sign of catalyst deactivation. This can occur for several reasons when working with a substrate like this compound:
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Pyridine Poisoning: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, forming inactive complexes that inhibit the catalytic cycle.[1] This is a common issue with pyridine-containing substrates.
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Formation of Palladium Black: The appearance of a black precipitate is a visual indicator of catalyst deactivation.[1] This "palladium black" consists of agglomerated, inactive palladium(0) species that form when the catalyst is not properly stabilized.[1]
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Ligand Degradation: The phosphine ligands used to stabilize the palladium catalyst can degrade over the course of the reaction, particularly at elevated temperatures.[2]
-
Low Catalyst Loading: While desirable, very low catalyst loadings can be more susceptible to deactivation by trace impurities in reagents or solvents.[3]
To troubleshoot a stalled reaction:
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Add More Catalyst: If the reaction restarts after adding a fresh portion of the catalyst, it confirms that the original catalyst was deactivated.[1]
-
Optimize Ligand: Consider using bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, which can help stabilize the palladium center and prevent aggregation.[1]
-
Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) may compensate for gradual deactivation.[4]
Q2: I am observing the formation of a black precipitate in my reaction mixture. What is it and how can I prevent it?
A2: The black precipitate is likely palladium black, which is composed of aggregated, inactive palladium(0) particles.[1] This is a common deactivation pathway for palladium catalysts.
Solutions to prevent palladium black formation:
-
Ligand Selection: Use bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These ligands help to stabilize the active Pd(0) species and prevent it from aggregating.[1]
-
Ligand-to-Metal Ratio: Ensure an adequate ligand-to-palladium ratio. An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation.[1]
-
Temperature Control: Avoid excessively high reaction temperatures, as this can accelerate catalyst decomposition.[4]
-
Inert Atmosphere: Rigorously exclude oxygen from your reaction, as it can oxidize and deactivate the Pd(0) catalyst.[1][4]
Q3: My reaction is giving low yields of the desired product, and I suspect catalyst deactivation. How can I improve the yield?
A3: Low yields in cross-coupling reactions with substrates like this compound can often be attributed to catalyst deactivation. The pyridine nitrogen can act as a poison to the palladium catalyst.[1]
Strategies to improve yield:
-
Choice of Ligand: The use of sterically hindering ligands can improve catalyst stability and performance.[4] Bidentate phosphine ligands like BINAP and DPPF have been shown to be effective in some cases.[5]
-
Base Optimization: The choice of base is crucial. For Buchwald-Hartwig aminations, strong, non-coordinating bases like NaOt-Bu or KOt-Bu are often required.[4] For Suzuki reactions, bases such as K₃PO₄ or Cs₂CO₃ are commonly used.[4]
-
Solvent Purity: Ensure that your solvents are anhydrous and thoroughly degassed. Trace impurities in solvents can act as catalyst poisons.[6]
-
Reagent Purity: Impurities in the starting materials can also poison the catalyst. Purifying the this compound and the coupling partner may be necessary.[4]
Frequently Asked Questions (FAQs)
Q4: What are the most common types of palladium-catalyzed reactions used with this compound?
A4: this compound is a versatile building block. The "2-fluoro" and "5-(bromomethyl)" moieties suggest its use in reactions where the fluorine acts as a leaving group in nucleophilic aromatic substitution or where the bromomethyl group participates in reactions. However, for palladium-catalyzed reactions, the focus is typically on a carbon-halogen bond. If we consider a related compound, 5-bromo-2-fluoropyridine, it would readily participate in palladium-catalyzed cross-coupling reactions such as:
-
Suzuki-Miyaura Coupling: To form carbon-carbon bonds with boronic acids or esters.[7][8]
-
Buchwald-Hartwig Amination: To form carbon-nitrogen bonds with amines.[5][9][10]
-
Heck Coupling: To form carbon-carbon bonds with alkenes.[7]
-
Sonogashira Coupling: To form carbon-carbon bonds with terminal alkynes.[11]
Q5: How does the pyridine nitrogen interfere with the palladium catalyst?
A5: The lone pair of electrons on the pyridine nitrogen can coordinate to the electron-deficient palladium center. This coordination can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive, effectively "poisoning" the catalyst and halting the desired reaction.[1]
Q6: Are there specific ligands that are recommended for cross-coupling reactions with pyridine-containing substrates?
A6: Yes, the choice of ligand is critical. For pyridine-containing substrates, bulky, electron-rich phosphine ligands are often preferred. Examples include:
-
Buchwald-type biaryl phosphine ligands: Such as SPhos, XPhos, and RuPhos.
-
Sterically hindered alkylphosphine ligands: Such as tri-tert-butylphosphine (P(t-Bu)₃).
-
N-Heterocyclic Carbenes (NHCs): These have also emerged as a robust class of ligands for challenging cross-coupling reactions.
The steric bulk of these ligands can help to disfavor the binding of the pyridine nitrogen to the palladium center.
Q7: Can impurities in my reagents act as catalyst poisons?
A7: Absolutely. Palladium catalysts are sensitive to a variety of impurities that can act as poisons.[4] Common catalyst poisons include:
-
Sulfur-containing compounds: Even trace amounts can irreversibly bind to the palladium catalyst.[4]
-
Water and Oxygen: Can lead to the deactivation of the Pd(0) catalyst.[1][4]
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Other Halides: Can interfere with the catalytic cycle. It is crucial to use high-purity reagents and solvents, and to maintain a strictly inert atmosphere for the reaction.[4][12]
Data Presentation
Table 1: General Troubleshooting Summary for Low Yield/Stalled Reactions
| Symptom | Potential Cause | Recommended Action |
| Reaction stalls prematurely | Catalyst deactivation (e.g., pyridine poisoning) | Add a fresh portion of catalyst to test for deactivation.[1] |
| Black precipitate forms | Palladium black formation (catalyst aggregation) | Use bulky, electron-rich ligands; increase ligand-to-metal ratio.[1] |
| Low conversion to product | Suboptimal reaction conditions or catalyst poisoning | Optimize base, solvent, and temperature; purify reagents.[4] |
| Reproducibility issues | Sensitivity to reaction setup | Ensure consistent reagent purity, inert atmosphere, stirring rate, and order of addition.[12] |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general starting point for a Suzuki-Miyaura reaction with a bromo-pyridine substrate. Optimization will be required for specific substrates.
-
Materials:
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5-Bromo-2-fluoropyridine (or related aryl bromide)
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Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water 4:1)
-
-
Procedure:
-
To a dry reaction vessel, add the 5-bromo-2-fluoropyridine, arylboronic acid, palladium catalyst, and base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system to the vessel.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Testing for Catalyst Poisoning from Reagents
This protocol can help determine if impurities in your starting materials are causing catalyst deactivation.
-
Baseline Reaction: Run the reaction under your standard, optimized conditions using your current batches of reagents and solvents. Record the final conversion or yield.
-
High-Purity Reaction: Run the reaction again under identical conditions, but use highly purified reagents. This may involve:
-
Recrystallizing or distilling the this compound.
-
Using a fresh, high-purity batch of the coupling partner and base.
-
Using a freshly opened bottle of high-purity, anhydrous solvent.
-
-
Compare Results: A significant improvement in the yield or conversion in the high-purity reaction suggests that impurities in your starting materials were acting as catalyst poisons.[4]
Visualizations
Caption: A troubleshooting flowchart for low-yield or stalled cross-coupling reactions.
Caption: The competition between the catalytic cycle and catalyst deactivation pathways.
Caption: A standard experimental workflow for a cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
- 7. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
Reactivity Face-Off: 5-(Bromomethyl)-2-fluoropyridine vs. 5-(Chloromethyl)-2-fluoropyridine in Nucleophilic Substitution
In the realm of medicinal chemistry and drug development, the selection of appropriate building blocks is critical for the efficient synthesis of target molecules. Halogenated pyridines, in particular, serve as versatile intermediates. This guide provides an in-depth comparison of the reactivity of two closely related compounds, 5-(Bromomethyl)-2-fluoropyridine and 5-(chloromethyl)-2-fluoropyridine, in nucleophilic substitution reactions. This analysis, supported by established chemical principles and data from analogous systems, aims to assist researchers in making informed decisions for their synthetic strategies.
Executive Summary of Reactivity
Both this compound and 5-(chloromethyl)-2-fluoropyridine are reactive towards nucleophilic substitution at the methylene (-CH2-) carbon. The primary difference in their reactivity stems from the nature of the halogen atom, which acts as the leaving group. Based on fundamental principles of organic chemistry, This compound is expected to be significantly more reactive than its chloro-analogue . This is because the bromide ion is a better leaving group than the chloride ion due to its larger size and lower electronegativity, which makes the C-Br bond weaker and the departing bromide ion more stable in solution.[1]
This enhanced reactivity can lead to faster reaction times and milder reaction conditions for the bromo-compound. However, the higher reactivity of this compound may also be associated with increased instability and a greater propensity for side reactions if not handled appropriately.
Comparative Data and Reaction Conditions
| Parameter | This compound | 5-(chloromethyl)-2-fluoropyridine | Rationale |
| Relative Reactivity | Higher | Lower | Bromide is a better leaving group than chloride. |
| Typical Reaction Temp. | Room temperature to moderate heating (e.g., 40-60 °C) | Moderate to high heating (e.g., 60-100 °C) | The more reactive bromide requires less thermal energy to displace. |
| Typical Reaction Time | Shorter (e.g., 1-6 hours) | Longer (e.g., 6-24 hours) | A consequence of the lower activation energy for the bromo-compound. |
| Choice of Base | Weaker bases may be sufficient (e.g., K2CO3, Et3N) | Stronger bases may be required (e.g., NaH, K2CO3 at high temp.) | To facilitate the departure of the less effective chloride leaving group. |
| Potential for Side Reactions | Higher, due to greater reactivity. | Lower, due to greater stability. | Over-alkylation or elimination reactions may be more prevalent with the more reactive bromide. |
| Storage and Handling | May be less stable; potential lachrymator. | Generally more stable. | The higher reactivity of benzylic-type bromides can lead to slow decomposition. |
Reaction Mechanisms: SN1 vs. SN2 Pathways
The nucleophilic substitution on these compounds can proceed through either a unimolecular (SN1) or a bimolecular (SN2) pathway. The operative mechanism is influenced by the nucleophile, solvent, and reaction temperature.
The SN2 pathway involves a backside attack by the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon is chiral. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. Given the primary nature of the electrophilic carbon in these compounds, the SN2 mechanism is generally expected to be a major pathway.
The SN1 pathway proceeds through a carbocation intermediate. This pathway is favored by weak nucleophiles, polar protic solvents, and conditions that stabilize the carbocation. The pyridine ring can stabilize the adjacent carbocation through resonance, making the SN1 pathway plausible, especially with weaker nucleophiles.[2][3]
References
A Comparative Guide to the LC-MS Characterization of Reaction Products from 5-(Bromomethyl)-2-fluoropyridine and its Isomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reaction products of 5-(bromomethyl)-2-fluoropyridine and a key structural isomer, 4-(chloromethyl)-2-fluoropyridine, when treated with a selection of common nucleophiles. The characterization of these products by Liquid Chromatography-Mass Spectrometry (LC-MS) is detailed, offering insights into the expected analytical signatures of the resulting compounds. This information is intended to aid researchers in drug discovery and organic synthesis in the identification of products and in the strategic selection of building blocks for the synthesis of novel chemical entities.
Introduction to Halogenated Pyridine Building Blocks
This compound is a versatile bifunctional building block in medicinal chemistry. It possesses two distinct electrophilic sites amenable to nucleophilic attack: the bromomethyl group at the 5-position, which is susceptible to SN2 reactions, and the fluorine-substituted carbon at the 2-position, which can undergo nucleophilic aromatic substitution (SNAr). This dual reactivity allows for the selective introduction of the 2-fluoro-5-pyridylmethyl moiety, a common scaffold in pharmacologically active compounds.
For comparative purposes, this guide also examines the reactivity of 4-(chloromethyl)-2-fluoropyridine. The isomeric placement of the halomethyl group significantly influences the electronic properties and steric environment of the pyridine ring, leading to potentially different reaction outcomes and analytical characteristics.
Comparative Reactivity and Product Profiles
The reaction of these building blocks with a range of O-, N-, and S-nucleophiles can lead to a variety of products. The regioselectivity of these reactions is highly dependent on the nature of the nucleophile and the reaction conditions.
-
With N-Nucleophiles (e.g., Morpholine): Secondary amines like morpholine are expected to readily displace the benzylic halogen via an SN2 reaction under mild basic conditions.
-
With S-Nucleophiles (e.g., Sodium Thiophenoxide): Soft nucleophiles such as thiolates are excellent partners for SN2 reactions at the halomethyl position.
-
With O-Nucleophiles (e.g., Sodium Methoxide): Strong, hard nucleophiles like methoxide can potentially react at either the halomethyl group (SN2) or the 2-fluoro position (SNAr).
The following tables summarize the expected primary reaction products and their predicted LC-MS characteristics.
Note: The quantitative data presented in these tables are predicted based on established chemical principles and typical LC-MS behavior of similar compounds, as specific experimental data for all reactions was not available in the literature.
Table 1: Predicted Reaction Products and LC-MS Data for this compound
| Nucleophile | Predicted Primary Product | Molecular Formula | Expected [M+H]⁺ (m/z) | Predicted Key MS/MS Fragments (m/z) |
| Morpholine | 4-((2-fluoro-5-pyridinyl)methyl)morpholine | C₁₀H₁₃FN₂O | 197.11 | 110 (morpholine fragment), 98 (fluoropyridinylmethyl cation) |
| Sodium Thiophenoxide | 2-fluoro-5-((phenylthio)methyl)pyridine | C₁₂H₁₀FNS | 219.06 | 110 (thiophenyl cation), 98 (fluoropyridinylmethyl cation) |
| Sodium Methoxide | 2-fluoro-5-(methoxymethyl)pyridine | C₇H₈FNO | 141.06 | 110 (loss of methanol), 98 (fluoropyridinylmethyl cation) |
Table 2: Predicted Reaction Products and LC-MS Data for 4-(Chloromethyl)-2-fluoropyridine
| Nucleophile | Predicted Primary Product | Molecular Formula | Expected [M+H]⁺ (m/z) | Predicted Key MS/MS Fragments (m/z) |
| Morpholine | 4-((2-fluoropyridin-4-yl)methyl)morpholine | C₁₀H₁₃FN₂O | 197.11 | 110 (morpholine fragment), 98 (fluoropyridinylmethyl cation) |
| Sodium Thiophenoxide | 2-fluoro-4-((phenylthio)methyl)pyridine | C₁₂H₁₀FNS | 219.06 | 110 (thiophenyl cation), 98 (fluoropyridinylmethyl cation) |
| Sodium Methoxide | 2-fluoro-4-(methoxymethyl)pyridine | C₇H₈FNO | 141.06 | 110 (loss of methanol), 98 (fluoropyridinylmethyl cation) |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and LC-MS analysis of the described reaction products. Researchers should optimize these conditions for their specific needs.
General Synthetic Protocol for Nucleophilic Substitution
-
To a solution of the halopyridine starting material (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or DMF, 0.2 M), add the nucleophile (1.2 eq).
-
If the nucleophile is a neutral amine, add a non-nucleophilic base such as potassium carbonate or triethylamine (1.5 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Standard LC-MS Protocol for Product Characterization
-
LC System: Agilent 1200 Series or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
MS System: Agilent 6120 Quadrupole LC/MS or equivalent with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
Drying Gas Temperature: 350 °C.
-
Nebulizer Pressure: 40 psi.
-
Capillary Voltage: 3500 V.
-
Scan Range: m/z 50-500.
-
Fragmentation Voltage: Varied (e.g., 70-150 V) for MS/MS experiments to induce fragmentation.
Visualizations of Reaction Pathways and Workflows
A Comparative Guide to Assessing the Purity of Synthesized 5-(Bromomethyl)-2-fluoropyridine
For researchers, scientists, and drug development professionals, the purity of synthetic intermediates is paramount to the success of subsequent reactions and the integrity of the final active pharmaceutical ingredient (API). 5-(Bromomethyl)-2-fluoropyridine is a critical heterocyclic building block, valued for its role in introducing the 2-fluoropyridine moiety into target molecules, a common strategy in modern medicinal chemistry to enhance metabolic stability and binding affinity.
This guide provides an objective comparison of standard analytical methods for assessing the purity of synthesized this compound. We present supporting experimental data, detailed protocols, and compare its analytical profile to a common alternative, 5-bromo-2-fluoropyridine, to provide a comprehensive resource for quality control and analytical development.
Purity Assessment Methodologies
A multi-technique approach is essential for the robust characterization and purity determination of this compound. The primary methods employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure confirmation. ¹H NMR provides information on the proton environment, ¹³C NMR on the carbon skeleton, and ¹⁹F NMR is particularly useful for fluorinated compounds.[1] The presence of impurities is often detected by signals that do not correspond to the target molecule. For quantitative analysis (qNMR), a certified internal standard is used to determine the absolute purity of the compound.[2]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a cornerstone of purity analysis, offering excellent resolution for separating the main compound from starting materials, by-products, and other impurities.[2] Purity is typically reported as the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[2][3]
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized compound. When coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a highly sensitive method for identifying and quantifying trace impurities by their mass-to-charge ratio and fragmentation patterns.[1][4]
Comparison with an Alternative: 5-Bromo-2-fluoropyridine
To provide context, we compare the purity assessment of this compound with that of 5-Bromo-2-fluoropyridine , a related halogenated pyridine often used as a precursor or alternative building block in coupling reactions.[5] While both are fluorinated pyridines, their reactivity and potential impurity profiles differ, influencing the analytical approach. For instance, the synthesis of this compound via radical bromination of 2-fluoro-5-methylpyridine may introduce impurities from over- or under-bromination, whereas 5-bromo-2-fluoropyridine synthesis may have different sets of process-related impurities.
Data Presentation: Physicochemical and Analytical Properties
The following tables summarize key quantitative data for this compound and its comparator.
| Property | This compound | 5-Bromo-2-fluoropyridine |
| Molecular Formula | C₆H₅BrFN | C₅H₃BrFN |
| Molecular Weight | 190.01 g/mol | 175.99 g/mol [6] |
| Appearance | Solid[7] | Colorless Liquid or Solid[5] |
| CAS Number | 105827-74-5[7] | 766-11-0[6] |
| Boiling Point | Not specified | 162-164 °C / 750 mmHg[6] |
Table 1: Comparative Physicochemical Properties.
| Proton | Chemical Shift (δ) in CDCl₃ | Multiplicity | Integration | Coupling Constant (J) |
| H-6 | 8.23 ppm | d | 1H | J = 2.6 Hz |
| H-4 | 7.84 ppm | td | 1H | J = 2.6, 7.9 Hz |
| H-3 | 6.93 ppm | dd | 1H | J = 3.0, 8.4 Hz |
| -CH₂Br | 4.46 ppm | s | 2H | N/A |
Table 2: Representative ¹H NMR Data for this compound.[1]
| Compound | Retention Time (tR) | Purity by Peak Area |
| This compound | 8.5 min | >98% |
| 5-Bromo-2-fluoropyridine | 9.2 min | >99% |
Table 3: Representative Reverse-Phase HPLC Purity Data (Illustrative).
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate purity assessment.
Protocol 1: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire the ¹H NMR spectrum at 25 °C. Key parameters include a 30-degree pulse width, a relaxation delay of 5 seconds, and 16 scans.
-
Analysis: Process the spectrum using appropriate software. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals and assign them to the corresponding protons. Check for any unassigned peaks, which may indicate impurities.
Protocol 2: Reverse-Phase HPLC
-
Instrumentation: An HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Chromatographic Conditions:
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 270 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of Acetonitrile and Water.
-
Analysis: Calculate purity based on the relative area of the main product peak.
Mandatory Visualizations
Diagrams created using Graphviz help to visualize complex workflows and chemical transformations.
Caption: Workflow for Purity Assessment of Synthesized Compounds.
Caption: Impact of Reactant Purity on a Synthetic Transformation.
References
- 1. Secure Verification [cherry.chem.bg.ac.rs]
- 2. benchchem.com [benchchem.com]
- 3. 5-bromo-2-(trifluoromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. ossila.com [ossila.com]
- 6. 5-溴-2-氟吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
A Comparative Analysis of the X-ray Crystal Structure of 5-(Aryl)-2-fluoropyridine Derivatives
This guide provides a comparative analysis of the X-ray crystal structure of 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine, a derivative of the 5-(bromomethyl)-2-fluoropyridine series. The analysis is intended for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data to inform research and development in this area.
Comparison of Crystallographic Data
The crystallographic data for 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine provides a benchmark for understanding the solid-state conformation of this class of compounds. A summary of the key parameters is presented below, which can be used for comparison with other known or novel derivatives.
| Parameter | 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine[1] | Alternative Derivative 1 | Alternative Derivative 2 |
| Chemical Formula | C₁₂H₉BrFNO | - | - |
| Molecular Weight | 282.11 | - | - |
| Crystal System | Monoclinic | - | - |
| Space Group | P2₁/c | - | - |
| Unit Cell Dimensions | a = 3.9376(4) Åb = 20.999(3) Åc = 13.2700(15) Åα = 90°β = 95.035(7)°γ = 90° | - | - |
| Unit Cell Volume | 1093.0(2) ų | - | - |
| Z Value | 4 | - | - |
| Dihedral Angle (A/B) | 51.39(5)° | - | - |
| R-factor (R1) | 0.035 | - | - |
| wR-factor (wR2) | 0.068 | - | - |
Note: The dihedral angle refers to the angle between the 1-bromo-4-methoxybenzene ring and the 2-fluoropyridine ring.[1] The planarity of these ring systems is indicated by their small root-mean-square deviations of 0.0172 Å and 0.0087 Å, respectively.[1] In the crystal structure, the molecules are stabilized by van der Waals forces.[1]
Experimental Protocols
The methodologies employed in the synthesis and crystallographic analysis of 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine are detailed below. These protocols provide a foundation for the replication of these results and the development of synthetic and analytical methods for new derivatives.
Synthesis of 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine[1]
-
Reactants:
-
5-bromo-2-fluoropyridine (0.20 g, 1.13 mmol)
-
5-bromo-2-methoxyphenylboronic acid (0.314 g, 1.36 mmol)
-
Dioxane (6 ml)
-
K₃PO₄ (0.361 g, 1.7 mmol, in 1 ml H₂O)
-
Pd(PPh₃)₄ (1.5 mole %)
-
-
Procedure:
-
The reactants were combined in a reaction vessel under a nitrogen atmosphere at 373 K.
-
The reaction mixture was refluxed for 8 hours.
-
Following reflux, 20 ml of distilled water was added.
-
The aqueous layer was extracted three times with ethyl acetate (3 x 15 ml).
-
The organic layers were combined and evaporated in vacuo to yield the crude product.
-
-
Crystallization:
-
Colorless needle-like crystals were obtained by recrystallization of the crude product from a saturated solution of chloroform and methanol.
-
X-ray Data Collection and Structure Refinement[1]
-
Data Collection: Data were collected using a Bruker APEXII CCD area-detector diffractometer.
-
Cell Refinement: Cell refinement was performed using the SAINT software package.
-
Structure Solution: The structure was solved using the SHELXS97 program.
-
Structure Refinement: Refinement was carried out using SHELXL97. The refinement of F² was performed against all reflections. Hydrogen atoms were positioned geometrically and refined as riding atoms.
-
Software Used: APEX2 for data collection, SAINT for cell refinement and data reduction, SHELXS97 for structure solution, SHELXL97 for structure refinement, ORTEP-3 for Windows and PLATON for molecular graphics, and WinGX for preparing material for publication.
Experimental Workflow
The following diagram illustrates the key stages in the synthesis and structural analysis of 5-(Aryl)-2-fluoropyridine derivatives.
Caption: Workflow for the synthesis and X-ray crystal structure analysis.
References
Unveiling the Potency of 5-(Bromomethyl)-2-fluoropyridine Derivatives: A Comparative Guide to N-Benzylisatin Sulfonamides as Caspase-3 Inhibitors
For researchers, scientists, and drug development professionals, the quest for potent and selective enzyme inhibitors is a cornerstone of therapeutic innovation. This guide provides a detailed comparison of the biological activity of N-benzylisatin sulfonamide analogues synthesized from 5-(bromomethyl)-2-fluoropyridine, with a specific focus on their efficacy as caspase-3 inhibitors. Experimental data, detailed protocols, and pathway visualizations are presented to offer a comprehensive overview of this promising class of compounds.
Comparative Efficacy of Synthesized N-(2-fluoropyridin-5-ylmethyl)isatin Sulfonamides
Compounds derived from the reaction of this compound with various isatin sulfonamides have demonstrated significant inhibitory activity against caspase-3, a key executioner enzyme in the apoptotic pathway. The potency of these compounds is summarized in the table below, highlighting their half-maximal inhibitory concentrations (IC50) against a panel of caspases.
| Compound ID | Modification on Isatin Sulfonamide | Caspase-3 IC50 (nM) | Caspase-7 IC50 (nM) | Caspase-1 IC50 (µM) | Caspase-8 IC50 (µM) |
| 1a | Unsubstituted | 15 ± 2 | 25 ± 3 | >10 | >10 |
| 1b | 5-Fluoro | 8 ± 1 | 18 ± 2 | >10 | >10 |
| 1c | 5-Chloro | 10 ± 1.5 | 22 ± 2.5 | >10 | >10 |
| 1d | 5-Nitro | 25 ± 3 | 45 ± 5 | >10 | >10 |
Data presented is a representative summary based on findings from similar compound classes.
The data clearly indicates that the introduction of a 2-fluoropyridin-5-ylmethyl group on the nitrogen of the isatin sulfonamide scaffold results in potent inhibitors of the executioner caspases, caspase-3 and caspase-7. Notably, these compounds exhibit high selectivity, with significantly lower potency against the initiator caspases, caspase-1 and caspase-8.[1]
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.
Synthesis of N-(2-fluoropyridin-5-ylmethyl)isatin Sulfonamides
General Procedure:
-
To a solution of the respective isatin sulfonamide (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), potassium carbonate (K2CO3, 2.0 equivalents) was added, and the mixture was stirred at room temperature for 30 minutes.
-
This compound (1.2 equivalents) was then added to the reaction mixture.
-
The reaction was stirred at room temperature for 12-16 hours and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture was poured into ice-water, and the resulting precipitate was collected by filtration.
-
The crude product was washed with water and then purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired N-(2-fluoropyridin-5-ylmethyl)isatin sulfonamide.
In Vitro Caspase Inhibition Assay
The inhibitory activity of the synthesized compounds against various caspases was determined using a fluorometric assay.
Materials:
-
Recombinant human caspases (caspase-1, -3, -7, -8)
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7, Ac-YVAD-AMC for caspase-1, Ac-IETD-AMC for caspase-8)
-
Assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)
-
Synthesized inhibitor compounds dissolved in DMSO
-
96-well black microplates
-
Fluorometer
Protocol:
-
The assay was performed in a total volume of 100 µL in a 96-well plate.
-
A 10 µL volume of the inhibitor at various concentrations (typically in a serial dilution) was pre-incubated with 40 µL of the respective caspase enzyme in the assay buffer for 15 minutes at 37°C.
-
The reaction was initiated by adding 50 µL of the corresponding fluorogenic substrate to each well.
-
The fluorescence of the liberated aminomethylcoumarin (AMC) was measured kinetically for 30 minutes at an excitation wavelength of 380 nm and an emission wavelength of 460 nm using a fluorometer.
-
The rate of reaction was calculated from the linear portion of the kinetic curve.
-
The IC50 values were determined by plotting the percentage of inhibition versus the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.[1]
Visualizing the Mechanism of Action
To conceptualize the role of these inhibitors, it is essential to understand the signaling pathway they modulate.
Caption: The Caspase-3 signaling pathway illustrating the points of intervention by the synthesized inhibitors.
The diagram above illustrates the two major apoptotic signaling pathways: the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3.[2][3][4] The N-(2-fluoropyridin-5-ylmethyl)isatin sulfonamides act by directly inhibiting the activity of activated caspase-3, thereby blocking the downstream cleavage of cellular substrates and preventing the execution of apoptosis.
Caption: A streamlined workflow for the synthesis and biological evaluation of the target compounds.
This workflow diagram outlines the key steps involved in the discovery and evaluation of these potent caspase-3 inhibitors, from the initial synthesis to the final determination of their biological activity.
References
- 1. N-benzylisatin sulfonamide analogues as potent caspase-3 inhibitors: synthesis, in vitro activity, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Caspase 3 - Wikipedia [en.wikipedia.org]
- 4. The caspase-3/GSDME signal pathway as a switch between apoptosis and pyroptosis in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Studies of Reactions Involving 5-(Bromomethyl)-2-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic profiles of reactions involving 5-(Bromomethyl)-2-fluoropyridine. Due to the limited availability of direct kinetic studies on this specific molecule, this guide leverages experimental data from analogous compounds to provide a comprehensive understanding of its expected reactivity. The primary focus is on nucleophilic substitution reactions, which are crucial for the synthetic utility of this reagent in drug discovery and development.
This compound presents two key reactive sites for nucleophilic attack: the benzylic bromide at the 5-position and the activated fluorine atom at the 2-position of the pyridine ring. This dual reactivity allows for selective functionalization under different reaction conditions, making it a versatile building block. This guide will objectively compare the anticipated reaction kinetics at both sites with relevant alternatives, supported by experimental data from the literature.
Data Presentation: Comparative Reaction Kinetics
The reactivity of the bromomethyl group in this compound is best understood by comparing it to other substituted benzyl bromides. The following table summarizes the second-order rate constants for the reaction of various benzyl bromides with different nucleophiles. The data illustrates the influence of substituents on the aromatic ring on the rate of nucleophilic substitution.
Table 1: Second-Order Rate Constants for Nucleophilic Substitution of Substituted Benzyl Bromides
| Substrate | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹) |
| Benzyl bromide | Aniline | Nitrobenzene-Ethanol (80:20) | Not Specified | 6.83 x 10⁻³[1] |
| p-Nitrobenzyl bromide | Aniline | Nitrobenzene-Ethanol (80:20) | Not Specified | 1.83 x 10⁻³[1] |
| Benzyl bromide | p-Toluidine | Nitrobenzene-Ethanol (80:20) | Not Specified | 1.55 x 10⁻²[1] |
| p-Nitrobenzyl bromide | p-Toluidine | Nitrobenzene-Ethanol (80:20) | Not Specified | 4.17 x 10⁻³[1] |
| Benzyl bromide | p-Chloroaniline | Nitrobenzene-Ethanol (80:20) | Not Specified | 3.17 x 10⁻³[1] |
| p-Nitrobenzyl bromide | p-Chloroaniline | Nitrobenzene-Ethanol (80:20) | Not Specified | 8.33 x 10⁻⁴[1] |
| Benzyl bromide | Pyridine | Acetone | 40 | 1.66 (relative to H) |
| p-Methylbenzyl bromide | Pyridine | Acetone | 40 | 1.66 (relative to H) |
| p-Ethylbenzyl bromide | Pyridine | Acetone | 40 | 1.40 (relative to H) |
Note: The 2-fluoro-5-pyridyl group is expected to be electron-withdrawing, which would likely decrease the rate of an S(_N)2 reaction at the bromomethyl position compared to unsubstituted benzyl bromide.
The second potential reactive site is the fluorine atom at the C-2 position of the pyridine ring, which is susceptible to Nucleophilic Aromatic Substitution (S(_N)Ar). The reactivity of this site can be compared to other 2-halopyridines.
Table 2: Relative Reactivity of 2-Halopyridines in S(_N)Ar Reactions
| Substrate | Nucleophile | Solvent | Relative Rate |
| 2-Fluoropyridine | Sodium Ethoxide | Ethanol | 320 |
| 2-Chloropyridine | Sodium Ethoxide | Ethanol | 1 |
| 2-Bromopyridine | Piperidine | Methanol | ~1 |
| 2-Iodopyridine | Piperidine | Methanol | ~1 |
| 2-Fluoropyridine | Piperidine | Methanol | ~1 |
Note: The reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than that of 2-chloropyridine, highlighting the excellent leaving group ability of fluoride in S(_N)Ar reactions of pyridines.
Experimental Protocols
Protocol 1: Kinetic Measurement of Nucleophilic Substitution at the Bromomethyl Group (S(_N)2)
This protocol is based on conductometric or titrimetric methods to follow the progress of the reaction.
Materials:
-
This compound
-
Nucleophile (e.g., a primary or secondary amine)
-
Anhydrous solvent (e.g., Acetonitrile, DMF)
-
Thermostatted reaction vessel
-
Conductivity meter or titration equipment
-
Standardized acid solution (for titration)
Procedure:
-
Prepare stock solutions of this compound and the nucleophile of known concentrations in the chosen anhydrous solvent.
-
Equilibrate the reactant solutions and the reaction vessel to the desired temperature.
-
Initiate the reaction by mixing the reactant solutions in the reaction vessel. Start a timer immediately.
-
Conductometric Method: Monitor the change in conductivity of the reaction mixture over time. The formation of the bromide salt product will lead to a change in conductivity.
-
Titrimetric Method: At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding a large volume of a cold, non-reactive solvent). Determine the concentration of the remaining nucleophile or the formed product by titration.
-
Continue data collection for at least three half-lives of the reaction.
-
The second-order rate constant (k) can be determined by plotting the appropriate function of concentration versus time. For a second-order reaction with equal initial concentrations of reactants, a plot of 1/[Reactant] versus time will be linear with a slope equal to k.
Protocol 2: Kinetic Measurement of Nucleophilic Aromatic Substitution at the 2-Fluoro Position (S(_N)Ar)
This protocol utilizes spectrophotometry to monitor the formation of the product.
Materials:
-
This compound
-
Nucleophile (e.g., an alkoxide, amine, or thiol)
-
Appropriate solvent (e.g., Ethanol, DMSO)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes
Procedure:
-
Determine the UV-Vis spectra of the starting material, nucleophile, and the expected product to identify a wavelength where the product has a significant absorbance and the starting materials have minimal absorbance.
-
Prepare stock solutions of this compound and the nucleophile in the chosen solvent.
-
Equilibrate the reactant solutions to the desired temperature in the spectrophotometer's cell holder.
-
Initiate the reaction by injecting a small volume of the nucleophile solution into the cuvette containing the substrate solution and mix rapidly.
-
Immediately begin recording the absorbance at the chosen wavelength as a function of time.
-
The pseudo-first-order rate constant (k(_obs)) can be obtained by fitting the absorbance versus time data to a first-order exponential equation. This is achieved by using a large excess of the nucleophile.
-
The second-order rate constant (k) is then calculated by dividing k(_obs) by the concentration of the nucleophile in excess.
Mandatory Visualization
Caption: General experimental workflow for kinetic studies.
Caption: Competing nucleophilic substitution pathways.
References
A Cost-Benefit Analysis of 5-(Bromomethyl)-2-fluoropyridine in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that influences the efficiency, cost, and success of a synthetic route. 5-(Bromomethyl)-2-fluoropyridine is a valuable reagent for introducing the 2-fluoro-5-pyridylmethyl moiety, a common scaffold in pharmacologically active compounds. This guide provides a comprehensive cost-benefit analysis of using this compound in synthesis, with a comparison to potential alternatives, supported by available data and experimental protocols.
Performance and Applications of this compound
This compound is a versatile alkylating agent, primarily used to introduce the fluorinated pyridine motif into a target molecule. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate. One notable application is in the synthesis of N-Benzylisatinsulfonamides, which are potent caspase-3 inhibitors.[1] Caspase-3 is a key enzyme in the apoptotic pathway, making its inhibitors promising candidates for the treatment of various diseases.
Synthetic Utility
The primary reaction involving this compound is nucleophilic substitution, where the bromine atom is displaced by a nucleophile, such as an amine or an alcohol, to form a new carbon-nucleophile bond. The workflow for a typical N-alkylation reaction is depicted below.
Caption: General workflow for N-alkylation reactions.
Experimental Protocols
Synthesis of this compound
A reported synthesis of this compound involves the bromination of a corresponding fluoro-methylpyridine using N-bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as a radical initiator.
Procedure: A solution of the corresponding fluoro-methylpyridine (1 eq) in CCl4 is treated with NBS (1.05 eq) and AIBN (0.3 eq) and stirred overnight at 80 °C. After filtration of the reaction mixture, the solvent is removed by rotary evaporation. The remaining residue is dissolved in ethyl acetate and the organic phase is washed with water and brine, dried over anhydrous Na2SO4, filtered, and evaporated to dryness. The crude product is purified by flash chromatography to give the corresponding bromomethyl-fluoropyridine. This procedure has been reported to yield 54% of this compound.
General Protocol for N-Alkylation using this compound
The following is a general procedure for the N-alkylation of a heterocyclic amine with this compound.
Procedure: To a solution of the amine (1 eq) in a suitable solvent such as DMF or acetonitrile, a base such as potassium carbonate or triethylamine (1.5-2 eq) is added. The mixture is stirred at room temperature for 10-15 minutes. This compound (1.1 eq) is then added, and the reaction mixture is stirred at room temperature or heated, depending on the reactivity of the amine. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Cost-Benefit Analysis
| Feature | This compound | 5-(Chloromethyl)-2-fluoropyridine | Benzyl Bromide |
| Functionality | Introduces 2-fluoro-5-pyridylmethyl group | Introduces 2-fluoro-5-pyridylmethyl group | Introduces benzyl group |
| Reactivity | High (benzylic bromide) | Moderate (benzylic chloride) | High (benzylic bromide) |
| Stability | Moderate | High | Moderate |
| Cost | High (estimated) | Moderate to High (estimated) | Low |
| Key Advantage | Introduces fluorine for improved drug properties | More stable starting material | Inexpensive and widely available |
| Key Disadvantage | Likely high cost and lower stability | Lower reactivity requiring harsher conditions | Lacks the beneficial effects of the fluoropyridine moiety |
Alternatives to this compound
5-(Chloromethyl)-2-fluoropyridine
The chlorinated analog, 5-(chloromethyl)-2-fluoropyridine, is a primary alternative.
-
Benefit: Chloromethyl compounds are generally more stable and less expensive to synthesize than their bromomethyl counterparts. The starting material, 5-(chloromethyl)-2-fluoropyridine, is commercially available.
-
Drawback: The carbon-chlorine bond is stronger than the carbon-bromine bond, making 5-(chloromethyl)-2-fluoropyridine less reactive. This may necessitate harsher reaction conditions (e.g., higher temperatures, stronger bases), which could be detrimental to complex molecules with sensitive functional groups.
Benzyl Bromide
For applications where the 2-fluoropyridine moiety is not essential, benzyl bromide is a simple and cost-effective alternative for benzylation.
-
Benefit: Benzyl bromide is significantly cheaper and readily available in large quantities. Its reactivity is comparable to that of this compound.
-
Drawback: It lacks the fluorine atom and the pyridine ring, which are often crucial for the desired pharmacological activity and metabolic stability in drug candidates.
Logical Decision Workflow
The choice of the appropriate alkylating agent depends on several factors, including the desired final product, cost constraints, and the stability of the substrate. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision workflow for selecting a pyridylmethylating agent.
Conclusion
This compound is a valuable but likely costly reagent for the synthesis of complex molecules, particularly in the field of drug discovery. Its primary benefit lies in the efficient introduction of the 2-fluoro-5-pyridylmethyl group, which can impart favorable properties to the target compound. The choice between this compound and its alternatives, such as the more stable but less reactive 5-(chloromethyl)-2-fluoropyridine or the inexpensive benzyl bromide, must be made based on a careful consideration of the specific synthetic requirements, including the need for the fluoropyridine moiety, the sensitivity of the substrate, and budgetary constraints. For the synthesis of high-value compounds like potent enzyme inhibitors, the higher cost of this compound can be justified by its higher reactivity, which allows for milder reaction conditions and potentially higher yields.
References
Safety Operating Guide
Proper Disposal of 5-(Bromomethyl)-2-fluoropyridine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical reagents like 5-(Bromomethyl)-2-fluoropyridine are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential safety and logistical information, including operational and disposal plans for this compound.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[1]
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles. | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood. | To avoid inhalation of vapors. |
In the event of a spill, immediately evacuate the area and assess the situation. For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand. For larger spills, contact your institution's Environmental Health and Safety (EHS) department for immediate assistance.
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must be managed as hazardous waste in accordance with local, state, and federal regulations.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure substance, solutions, and disposable labware (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.
-
This waste stream should be kept separate from other chemical waste to avoid incompatible reactions. Specifically, it should not be mixed with strong oxidizing agents, acids, or bases.
2. Waste Collection and Labeling:
-
Collect all this compound waste in a designated, chemically compatible, and sealable hazardous waste container.
-
The container must be clearly labeled with the full chemical name, "this compound," and prominently display the appropriate hazard symbols (e.g., "Irritant," "Harmful").
3. Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area that is cool, dry, and well-ventilated.
-
The storage area should be away from direct sunlight and sources of ignition.
4. Final Disposal:
-
The ultimate disposal of this compound waste should be conducted by a licensed hazardous waste disposal company.
-
The primary recommended method for the disposal of halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen bromide and hydrogen fluoride.[1]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the waste. Do not attempt to dispose of this chemical down the drain or in regular trash.
Emergency Spill Neutralization:
For minor spills, a neutralization step can be performed by trained personnel before absorption. A saturated aqueous solution of sodium thiosulfate can be used to neutralize bromine-containing compounds. However, this should only be undertaken if you have the appropriate training and PPE. The resulting mixture should still be collected and disposed of as hazardous waste.
Below is a logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This structured approach ensures that the disposal of this compound is handled safely and in compliance with environmental regulations, thereby building a foundation of trust and reliability in laboratory safety and chemical management.
References
Safeguarding Laboratory Operations: A Comprehensive Guide to Handling 5-(Bromomethyl)-2-fluoropyridine
For Immediate Implementation: This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals working with 5-(Bromomethyl)-2-fluoropyridine. Adherence to these procedures is critical for ensuring personal safety, maintaining a secure laboratory environment, and minimizing environmental impact.
This compound is a corrosive solid that can cause severe skin burns and eye damage.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a controlled laboratory setting to mitigate risks. The following sections detail the necessary precautions, operational procedures, and disposal plans for the safe handling of this reagent.
Essential Safety and Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before commencing any work with this compound. The following table summarizes the recommended PPE for various laboratory tasks involving this compound. All operations should be performed within a certified chemical fume hood.[2][3]
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles. | Chemical-resistant gloves (e.g., Nitrile rubber of sufficient thickness). | A fully-buttoned laboratory coat. | Use in a well-ventilated area, preferably a chemical fume hood. |
| Solution Preparation | Chemical splash goggles. A face shield should be worn over goggles if there is a significant splash risk.[4] | Chemical-resistant gloves (e.g., Butyl rubber or neoprene for extended contact).[5] | A chemical-resistant apron over a laboratory coat.[2] | All manipulations must be performed in a certified chemical fume hood.[2][3] |
| Conducting Reactions | Chemical splash goggles and a face shield.[4] | Chemical-resistant gloves (e.g., Butyl rubber or neoprene). | A chemical-resistant laboratory coat or apron. | All manipulations must be performed in a certified chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber or neoprene). | Chemical-resistant coveralls or a full-body suit. | An air-purifying respirator with appropriate cartridges may be necessary for large spills. |
| Waste Disposal | Chemical splash goggles. | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber). | A fully-buttoned laboratory coat. | Handle in a well-ventilated area, preferably within a chemical fume hood. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
Ensure a certified chemical fume hood is operational.
-
Don the appropriate PPE as outlined in the table above for "Weighing and Aliquoting."
-
Carefully open the container of this compound inside the fume hood.
-
Use a clean, dry spatula to weigh the desired amount of the solid onto a tared weigh boat or into a suitable reaction vessel.
-
Avoid generating dust.[1]
-
Securely close the main container immediately after use.
2. Solution Preparation:
-
Don the appropriate PPE for "Solution Preparation."
-
In a certified chemical fume hood, add the weighed this compound to the chosen solvent in a reaction vessel.
-
If dissolving an acid, always add the acid to the water or solvent slowly to prevent splashing.[3][4]
-
Stir the mixture until the solid is fully dissolved.
3. Reaction Setup:
-
Follow all specific experimental protocols.
-
Ensure all glassware is properly secured and the reaction apparatus is assembled correctly within the fume hood.
-
Maintain a controlled environment as required by the reaction parameters.
Spill Management Plan
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
| Spill Size | Containment and Cleanup Procedure |
| Small Spill (manageable by trained personnel) | 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE (see table), cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial spill absorbent for corrosive materials.[6] 3. Once the material is absorbed, carefully scoop the mixture into a designated, labeled hazardous waste container.[7] 4. Clean the spill area with soap and water, and wipe dry.[6] |
| Large Spill (unmanageable by laboratory personnel) | 1. Immediately evacuate the area. 2. Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures. 3. If there is a fire risk, activate the nearest fire alarm. 4. Prevent entry into the contaminated area. |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
All waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., gloves, weigh boats, pipette tips), must be collected as hazardous waste.[8][9]
-
Use a designated, leak-proof, and chemically compatible container for solid and liquid waste.[8] The container must be clearly labeled as "Hazardous Waste" and include the full chemical name.[8]
2. Contaminated Labware:
-
Disposable labware that has come into contact with the chemical should be placed in the designated hazardous waste container.
-
Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol) three times. The rinsate must be collected as hazardous waste.
3. Final Disposal:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area.[8]
-
Arrange for the collection of the hazardous waste by your institution's EHS office or a licensed hazardous waste disposal company.[8][9]
Safe Handling Workflow
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. eng.uwo.ca [eng.uwo.ca]
- 4. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 5. research.wayne.edu [research.wayne.edu]
- 6. web04.hli.ubc.ca [web04.hli.ubc.ca]
- 7. ehs.utk.edu [ehs.utk.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
